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Foundational

An In-depth Technical Guide to 3-(Methylamino)cyclopentanol: A Versatile Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the quest for novel molecular architectures that can...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as starting points for the development of new therapeutics is perpetual. Among these, the aminocyclopentanol framework has emerged as a "privileged scaffold"—a core structure that is capable of providing ligands for more than one type of receptor or enzyme target. 3-(Methylamino)cyclopentanol (CAS Number: 2760889-78-7), a bifunctional molecule incorporating a secondary amine and a hydroxyl group on a cyclopentane ring, represents a versatile building block with significant potential for the synthesis of innovative drug candidates.

This technical guide provides a comprehensive overview of 3-(Methylamino)cyclopentanol, from its fundamental physicochemical properties and a detailed, field-proven synthetic protocol to its potential applications in contemporary drug discovery. As Senior Application Scientists, our aim is to not only present data but to also provide the causality behind experimental choices, ensuring a self-validating and trustworthy resource for researchers at the forefront of pharmaceutical innovation. The aminocyclitol moiety, to which this compound belongs, is a key component in a variety of biologically active compounds, including antiviral and anticancer agents, highlighting the relevance of this molecular framework.[1]

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's physicochemical properties is foundational to its application in synthesis and drug design. The properties of 3-(Methylamino)cyclopentanol are summarized below. While experimental data for this specific molecule is limited, a combination of data for its hydrochloride salt and computed values provides a solid basis for its characterization.

PropertyValueSource
CAS Number 2760889-78-7Sigma-Aldrich[2]
Molecular Formula C6H13NOBenchchem[3]
Molecular Weight 115.17 g/mol Benchchem[3]
IUPAC Name 3-(methylamino)cyclopentan-1-olAChemBlock[4]
Linear Formula C6H14ClNO (Hydrochloride)Sigma-Aldrich[2]
Purity 95% (as Hydrochloride)AChemBlock[4]
InChI Key ILUIZUPCHOJPBJ-UHFFFAOYSA-NBenchchem[3]
Storage 2-8°C for long termAmadis Chemical[5]
Spectral Properties (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet region for the cyclopentyl protons. A characteristic signal for the N-methyl group (a singlet or doublet depending on the solvent and proton exchange) would be observed, along with signals for the methine protons attached to the hydroxyl and amino groups.

  • ¹³C NMR: The carbon NMR would display distinct signals for the five carbons of the cyclopentane ring and one for the N-methyl carbon. The carbons bearing the hydroxyl and amino groups would be shifted downfield.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the alcohol, an N-H stretching band for the secondary amine, and C-H stretching bands for the aliphatic ring and methyl group.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, the methylamino group, or cleavage of the cyclopentane ring.

Synthesis of 3-(Methylamino)cyclopentanol: A Practical and Efficient Protocol

The synthesis of aminocyclopentanols can be approached through various routes. A highly effective and commonly employed method for the preparation of N-substituted amines is reductive amination. This approach offers a straightforward pathway to 3-(Methylamino)cyclopentanol from a readily available starting material, 3-hydroxycyclopentanone.

Proposed Synthetic Route: Reductive Amination

The reductive amination of 3-hydroxycyclopentanone with methylamine proceeds in two key steps: the formation of an intermediate imine/enamine, followed by its reduction to the final secondary amine.

G start 3-Hydroxycyclopentanone intermediate Intermediate Imine/Enamine start->intermediate Imine/Enamine Formation (Acid Catalyst) reagent1 Methylamine (CH3NH2) reagent1->intermediate product 3-(Methylamino)cyclopentanol intermediate->product Reduction reagent2 Reducing Agent (e.g., Sodium triacetoxyborohydride) reagent2->intermediate

Caption: Proposed synthesis of 3-(Methylamino)cyclopentanol via reductive amination.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity. The choice of sodium triacetoxyborohydride as the reducing agent is deliberate; it is a mild and selective reagent for reductive aminations, well-suited for substrates with other reducible functional groups like the hydroxyl group in our starting material.

Materials and Reagents:

  • 3-Hydroxycyclopentanone

  • Methylamine (as a solution in THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxycyclopentanone (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM).

  • Addition of Amine: To the stirred solution, add a solution of methylamine (1.1 to 1.5 equivalents). The slight excess of the amine drives the imine/enamine formation equilibrium forward.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents). The acid catalyzes the formation of the iminium ion, which is more susceptible to reduction.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 to 2.0 equivalents) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm. The mild nature of NaBH(OAc)₃ allows for a one-pot procedure without the need to isolate the intermediate imine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ketone.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This will neutralize the acetic acid and any remaining reducing agent. Continue adding the bicarbonate solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-(Methylamino)cyclopentanol can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 3-(Methylamino)cyclopentanol lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The cyclopentane ring provides a conformationally constrained scaffold that can orient the amino and hydroxyl functionalities in specific three-dimensional arrangements, which is crucial for molecular recognition by biological targets.

A Scaffold for Diverse Therapeutic Areas

The aminocyclitol moiety is a cornerstone in many approved drugs and clinical candidates. For instance, carbocyclic nucleoside analogues, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclohexane ring, are a major class of antiviral agents. The aminocyclopentanol core can be elaborated to mimic the structure of these nucleosides, potentially leading to new antiviral therapies.

Furthermore, the strategic placement of amino and hydroxyl groups is a common feature in inhibitors of enzymes such as kinases and proteases, which are important targets in oncology and inflammatory diseases.

Role in a Drug Discovery Workflow

3-(Methylamino)cyclopentanol can be readily integrated into a typical drug discovery pipeline. Its bifunctional nature allows for a wide range of chemical modifications, enabling the creation of a diverse library of derivatives for high-throughput screening.

G start 3-(Methylamino)cyclopentanol (Building Block) synthesis Library Synthesis (e.g., Amide Coupling, Etherification) start->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit Hit Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship) hit->optimization candidate Drug Candidate optimization->candidate

Caption: Role of 3-(Methylamino)cyclopentanol in a drug discovery workflow.

Conclusion

3-(Methylamino)cyclopentanol, with its distinct structural features, represents a molecule of significant interest to the scientific community, particularly those engaged in the fields of organic synthesis and medicinal chemistry. While detailed research on this specific compound is still emerging, its potential as a versatile building block is evident from the established importance of the aminocyclopentanol scaffold in a wide range of therapeutic agents. The synthetic protocol outlined in this guide offers a reliable and efficient method for its preparation, opening the door for its broader use in the synthesis of novel compounds for biological evaluation. As our understanding of molecular recognition and drug design continues to evolve, the utility of such well-defined, conformationally constrained scaffolds will undoubtedly continue to grow, positioning 3-(Methylamino)cyclopentanol as a valuable tool in the development of the next generation of medicines.

References

  • Google Patents. (n.d.). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Georganics. (n.d.). 3-Methyl-1-cyclopentanol. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 3-hydroxycyclopentanone. Retrieved February 5, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Methylcyclopentanol, mixture of isomers. Retrieved February 5, 2026, from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). The chemical structure of (a) 3-Methyl-cyclopentanol and (b) Phenol. Retrieved February 5, 2026, from [Link]

  • MDPI. (2018). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 23(11), 2877. [Link]

  • Google Patents. (n.d.). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Google Patents. (n.d.). Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • PubChem. (n.d.). 3-Methylcyclopentanol, mixed isomers. Retrieved February 5, 2026, from [Link]

  • NIST. (n.d.). Cyclopentanol, 3-methyl-. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Reductive amination of cyclopentanone. Retrieved February 5, 2026, from [Link]

  • PubMed. (2007). Medicinal Chemistry of Aminocyclitols. Current Medicinal Chemistry, 14(14), 1521-1535. [Link]

  • MDPI. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(10), 2357. [Link]

  • ResearchGate. (n.d.). Medicinal Chemistry of Aminocyclitols. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2017). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-methylamine. Organic Letters, 19(21), 5848–5851. [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2254–2287. [Link]

  • NIST. (n.d.). Cyclopentanol, 3-methyl-. Retrieved February 5, 2026, from [Link]

  • Save My Exams. (n.d.). Synthetic routes. Retrieved February 5, 2026, from [Link]

  • MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 693. [Link]

  • MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 13(10), 1361. [Link]

  • Royal Society of Chemistry. (2005). Synthesis of aminocyclopentanols: α-d-galacto configured sugar mimics. Organic & Biomolecular Chemistry, 3(18), 3299-3306. [Link]

  • PMC. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2254–2287. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentanol synthesis. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-1-methylcyclopentanol. Retrieved February 5, 2026, from [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4933. [Link]

  • Royal Society of Chemistry. (2019). Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid. Green Chemistry, 21(6), 1436-1445. [Link]

  • MDPI. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(21), 7352. [Link]

  • International Journal of Medical Sciences and Pharma Research. (2023). An Updated Review on Recent Advancements in the Diverse Biological Applications of Medicinally Privileged Scaffold: Chalcone and its derivatives. International Journal of Medical Sciences and Pharma Research, 9(2), 1-15. [Link]

  • Novartis. (2021). The art of drug design in a technological age. Retrieved February 5, 2026, from [Link]

  • Technology Networks. (2020). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. Retrieved February 5, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 3-methylpentane. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Cyclopentanol, 3-methyl-, cis-. Retrieved February 5, 2026, from [Link]

Sources

Exploratory

Technical Guide: Cis vs Trans Isomers of 3-(Methylamino)cyclopentanol

Part 1: Executive Summary The 3-(methylamino)cyclopentanol scaffold represents a privileged structural motif in modern drug discovery, serving as a core pharmacophore for GPCR modulators (e.g., CCR2 antagonists), kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The 3-(methylamino)cyclopentanol scaffold represents a privileged structural motif in modern drug discovery, serving as a core pharmacophore for GPCR modulators (e.g., CCR2 antagonists), kinase inhibitors, and transporter ligands. Its value lies in the rigidification of the amino-alcohol functionality, which restricts conformational freedom compared to acyclic analogs, thereby enhancing binding selectivity.

However, the utility of this scaffold is strictly governed by its stereochemistry. The cis and trans isomers exhibit distinct physicochemical properties (logP, pKa) and biological activities. This guide provides a definitive technical analysis of these isomers, detailing the mechanistic basis for their synthesis, separation, and structural validation.

Part 2: Stereochemical & Conformational Analysis[1]

The Isomeric Landscape

3-(Methylamino)cyclopentanol contains two chiral centers at C1 and C3.[1] Because the substituents are different (-OH vs -NHMe), there are four distinct stereoisomers comprising two diastereomeric pairs:[2]

  • Cis-Diastereomer: The hydroxyl and methylamino groups reside on the same face of the cyclopentane ring.

    • Enantiomers: (1R, 3S) and (1S, 3R).

    • Key Feature: Capable of forming a strong intramolecular hydrogen bond (N-H···O or O-H···N) in non-polar media.[1]

  • Trans-Diastereomer: The substituents reside on opposite faces.[1][3]

    • Enantiomers: (1R, 3R) and (1S, 3S).

    • Key Feature: Lacks intramolecular H-bonding; predominantly engages in intermolecular interactions, increasing polarity.[2][1]

Conformational Locking (The Envelope)

Unlike cyclohexane chairs, the cyclopentane ring adopts dynamic "envelope" or "twist-boat" conformations to minimize torsional strain.

  • Cis-Conformation: The intramolecular H-bond (~2.0 Å) acts as a "conformational lock," stabilizing a pseudo-diaxial-like envelope geometry where the C1 and C3 carbons are brought closer together.[2] This reduces the effective molecular volume and lipophilicity.[1]

  • Trans-Conformation: To minimize steric clash between the substituents and the ring hydrogens, the trans isomer adopts a conformation that places both groups in pseudo-equatorial positions. While sterically favorable, the lack of H-bonding makes the heteroatoms highly accessible to solvent.

Visualization of Stereochemical Logic

Stereochemistry cluster_0 Starting Material cluster_1 Reaction Intermediate cluster_2 Product Isomers Ketone 3-Hydroxycyclopentanone (Racemic or Chiral) Imine Imine / Enamine Intermediate Ketone->Imine + MeNH2 Cis CIS Isomer (Intramolecular H-Bond) Less Polar Imine->Cis Hydride Attack (Face A) Trans TRANS Isomer (No Intramolecular H-Bond) More Polar Imine->Trans Hydride Attack (Face B) Cis->Trans Separation via Flash Chromatography

Caption: Synthetic divergence of 3-(methylamino)cyclopentanol isomers via reductive amination.

Part 3: Synthetic Pathways & Experimental Protocols

Route A: Reductive Amination (The Workhorse)

This is the most common route but yields a diastereomeric mixture. The ratio depends on the reducing agent.

  • Mechanism: Condensation of 3-hydroxycyclopentanone with methylamine forms an imine/iminium species.[2][1] Hydride delivery occurs from the less hindered face.[1]

  • Stereocontrol:

    • NaBH4 / MeOH: Typically yields ~1:1 to 2:1 mixtures favoring the thermodynamically more stable trans isomer (pseudo-diequatorial).[1]

    • NaBH(OAc)3 / DCE: Directed reduction.[1] The acetoxyborohydride can coordinate with the C1-hydroxyl group, delivering hydride from the same face, favoring the cis isomer (hydroxyl-directed reduction).

Protocol 3.1: Directed Synthesis of Cis-Rich Mixture[2]
  • Reagents: 3-Hydroxycyclopentanone (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), NaBH(OAc)3 (1.5 eq), DCE (0.2 M concentration).

  • Procedure:

    • Charge ketone and amine to a reactor under

      
      . Stir for 30 min to form the hemiaminal/imine.
      
    • Cool to 0°C. Add NaBH(OAc)3 portion-wise over 20 min.

    • Warm to RT and stir for 4 hours. Monitor by TLC (stain with Ninhydrin or KMnO4).[1]

    • Quench: Add sat. NaHCO3. Extract with DCM (3x).[1]

    • Result: Crude oil containing ~3:1 cis:trans ratio.[1]

Route B: Mitsunobu Inversion (The Corrector)

If the trans isomer is required in high purity but the synthesis yielded cis, use Mitsunobu inversion on the alcohol.

  • Logic: Invert the C1 stereocenter.

  • Steps:

    • Protect amine (e.g., N-Boc).[2][1]

    • Mitsunobu reaction (PPh3, DIAD, p-Nitrobenzoic acid) converts cis-alcohol to trans-ester with inversion.[2][1]

    • Hydrolysis (LiOH) yields trans-alcohol.[2][1]

    • Deprotect amine.[1]

Part 4: Separation & Analytical Characterization[1]

Separation of these isomers is non-trivial due to their lack of UV chromophores.[1] However, their polarity difference is exploitable.[1]

Chromatographic Separation[1][2][4]
  • Stationary Phase: Silica Gel (standard).[1][4]

  • Mobile Phase: DCM:MeOH:NH4OH (90:10:1).[1]

  • Elution Order:

    • Cis Isomer: Elutes first . The intramolecular H-bond shields the polar groups from interacting with the silica.

    • Trans Isomer: Elutes second . The exposed polar groups interact strongly with the stationary phase.

Analytical Validation (NMR)

Distinguishing the isomers requires observing the spatial relationship between H1 and H3.

FeatureCis IsomerTrans Isomer
H1-H3 NOE Strong Correlation. Protons are on the same face (~2.5 Å apart).[2][1]Weak/No Correlation. Protons are on opposite faces (>3.5 Å).[1]
Coupling (

)
H1 and H3 signals often appear as multiplets with narrower widths due to envelope distortion.[1]H1 and H3 often appear as broader multiplets (pseudo-axial/equatorial couplings).[1]
IR Spectrum Sharp O-H stretch ~3500 cm⁻¹ (dilute) due to intramolecular H-bond.[2][1]Broad O-H stretch ~3400 cm⁻¹ (concentration dependent).[1]
Protocol 4.2: NOESY Experiment Setup
  • Solvent:

    
     (Non-polar solvent maximizes the conformational rigidity of the cis H-bond). Avoid 
    
    
    
    or
    
    
    as they disrupt the diagnostic H-bond network.[2][1]
  • Parameters: Mixing time = 500 ms.

  • Observation: Irradiate H1 (carbinol).[1] Look for enhancement at H3 (amine methine).[1] Positive = Cis.[1][5]

Part 5: Functional Implications in Drug Design

pKa Modulation
  • Cis: The proximity of the hydroxyl oxygen to the ammonium hydrogen (in the protonated form) can lower the pKa of the amine through H-bond stabilization of the free base or destabilization of the cation depending on solvation. Generally, cis amines are slightly less basic (pKa ~9.[1]0) than trans (pKa ~9.5).[1]

  • Impact: Affects blood-brain barrier (BBB) permeability.[2][1] The cis isomer, being less basic and more lipophilic (due to internal H-bonding), often shows higher CNS penetration.

Receptor Binding[1][2]
  • Vector Alignment: The angle between the C-O and C-N vectors is drastically different.

    • Cis: Vectors are ~60° (syn-clinal).[2][1]

    • Trans: Vectors are ~120-180° (anti-clinal to anti-periplanar).[2][1]

  • Case Study: In CCR2 antagonists, the cis-1,3-diamine motif (analogous to this amino-alcohol) is often critical for inducing a specific transmembrane helix shift that locks the receptor in an inactive state.[2] Substituting with trans results in >100-fold loss of potency.[1]

Part 6: References

  • Conformational Analysis of 1,3-Disubstituted Cyclopentanes:

    • Title: Conformational Analysis of 1,3-Disubstituted Cyclohexanes and Cyclopentanes.

    • Source: Chemistry LibreTexts.[1]

    • URL:

  • Synthesis of Aminocyclopentanols:

    • Title: Synthesis of cis- and trans-3-Aminocyclohexanols (Analogous Methodology).

    • Source: MDPI Molecules, 2012.[1]

    • URL:

  • Separation Techniques:

    • Title: Separation and purification of cis and trans isomers of cyclic amino alcohols.[1][4]

    • Source: Google Patents (US3880925A).[1]

    • URL:

  • NMR Characterization of Diastereomers:

    • Title: Determination of relative stereochemistry of 1,3-disubstituted systems via NOE.

    • Source: Harned Research Group, NMR Guide.[1]

    • URL:

Sources

Foundational

Solubility of 3-(Methylamino)cyclopentanol in organic solvents

An In-depth Technical Guide to the Solubility of 3-(Methylamino)cyclopentanol in Organic Solvents Authored by: A Senior Application Scientist Abstract The solubility of active pharmaceutical ingredients (APIs) and their...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-(Methylamino)cyclopentanol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Methylamino)cyclopentanol, a versatile bifunctional building block featuring a secondary amine and a hydroxyl group on a cyclopentane scaffold. We delve into the molecular structure's impact on its solubility profile, provide a theoretical framework based on intermolecular forces, and present a detailed experimental protocol for empirical solubility determination. This document serves as a foundational resource for researchers, chemists, and formulation scientists, offering predictive insights and actionable methodologies to effectively utilize this compound in their research and development workflows.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, understanding the solubility of a chemical entity is paramount. Solubility dictates the choice of solvents for chemical reactions and purification, impacts crystallization processes, and is a key determinant of a drug's absorption and ultimate therapeutic efficacy.[1] 3-(Methylamino)cyclopentanol (C₆H₁₃NO, Molar Mass: 115.17 g/mol ) is a valuable intermediate in medicinal chemistry, prized for its stereochemical possibilities and its combination of a nucleophilic amine and a hydrogen-bonding alcohol functional group. A thorough understanding of its behavior in various organic solvents is essential for its efficient application in the synthesis of more complex molecules.

This guide moves from theoretical prediction, grounded in molecular structure, to practical experimental verification, providing a robust framework for scientists working with this compound.

Physicochemical Profile and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that substances with similar polarity and intermolecular forces tend to be mutually soluble, is the cornerstone of this analysis.[2][3]

3-(Methylamino)cyclopentanol possesses three key structural features:

  • Cyclopentane Ring: This saturated hydrocarbon ring is nonpolar and hydrophobic. It contributes to the molecule's solubility in nonpolar or moderately polar solvents.

  • Hydroxyl Group (-OH): This group is highly polar and can act as both a hydrogen bond donor and acceptor. It strongly promotes solubility in polar protic solvents like water and alcohols.[4]

  • Secondary Amine (-NHCH₃): The methylamino group is also polar and basic. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor, while the N-H bond allows it to be a hydrogen bond donor. This functional group enhances solubility in polar solvents and allows for salt formation in acidic media, which can dramatically increase aqueous solubility.[5]

The molecule's overall solubility in a given solvent is a balance between the hydrophobic cyclopentane backbone and the hydrophilic hydroxyl and amino groups.

Theoretical Solubility Prediction in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of 3-(Methylamino)cyclopentanol across different solvent classes. The size of the molecule (with 6 carbon atoms) suggests it will not be infinitely miscible with water but should exhibit significant solubility due to its two polar functional groups.[5]

SolventSolvent ClassPredicted SolubilityRationale
Water Polar ProticModerately SolubleThe two strong hydrogen-bonding groups (-OH, -NH) promote aqueous solubility, but the C6 hydrocarbon body limits miscibility.
Methanol / Ethanol Polar ProticHigh / MiscibleExcellent hydrogen bond donors and acceptors, closely matching the solute's properties. The alkyl chains are short, minimizing nonpolar repulsion.
Isopropanol Polar ProticHigh / MiscibleSimilar to methanol and ethanol, though the slightly larger alkyl group may marginally reduce solvation efficiency compared to methanol.
Acetone Polar AproticSolubleA good hydrogen bond acceptor (carbonyl oxygen) that can interact with the solute's -OH and -NH groups.
Dimethylformamide (DMF) Polar AproticHigh / MiscibleA strong hydrogen bond acceptor with high polarity, capable of effectively solvating both polar groups of the solute.
Dimethyl Sulfoxide (DMSO) Polar AproticHigh / MiscibleA highly polar solvent and excellent hydrogen bond acceptor, known for its ability to dissolve a wide range of compounds.[6]
Acetonitrile Polar AproticModerately SolublePolar, but a weaker hydrogen bond acceptor than other polar aprotic solvents. Solubility is expected to be significant but not as high as in DMF or DMSO.
Dichloromethane (DCM) Moderately PolarSparingly SolubleCan act as a very weak hydrogen bond acceptor. The solute's high polarity is not well-matched, leading to limited solubility.
Hexane / Heptane NonpolarInsolubleDominated by London dispersion forces, which are insufficient to overcome the strong hydrogen bonds between solute molecules.
Toluene Nonpolar (Aromatic)Sparingly SolubleThe pi-system of the aromatic ring allows for weak interactions, but it is still fundamentally a nonpolar solvent incapable of effectively solvating the -OH and -NH groups.

Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to empirical data, a standardized experimental protocol is required. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[2]

Principle

An excess amount of the solid (or liquid) solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated and the concentration of the dissolved solute is constant. The concentration of the solute in the supernatant is then measured to determine the solubility.

Materials and Equipment
  • 3-(Methylamino)cyclopentanol (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature incubator shaker

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Step-by-Step Methodology
  • Preparation of Stock Solution for HPLC Calibration:

    • Accurately weigh a known amount of 3-(Methylamino)cyclopentanol and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask to create a high-concentration stock solution.

    • Perform serial dilutions to prepare a series of calibration standards of known concentrations.

  • HPLC Method Development:

    • Develop a reliable HPLC method to quantify the concentration of 3-(Methylamino)cyclopentanol. This involves selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a high correlation coefficient (R² > 0.99).

  • Solubility Measurement:

    • Add an excess amount of 3-(Methylamino)cyclopentanol to a vial (e.g., 10-20 mg). The key is to ensure solid material remains after equilibrium is reached.

    • Accurately pipette a known volume of the test solvent (e.g., 2 mL) into the vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Processing and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the undissolved solid settle.

    • Carefully draw the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.

    • Dilute the filtered sample with a known volume of a suitable solvent (if necessary) to bring the concentration within the range of the HPLC calibration curve.

    • Inject the final sample into the HPLC system and record the peak area.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for any dilutions made. The result is the solubility of 3-(Methylamino)cyclopentanol in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_stock 1. Prepare HPLC Calibration Standards hplc 6. Inject into HPLC & Quantify prep_stock->hplc Calibrate prep_sample 2. Add Excess Solute & Known Solvent Volume agitate 3. Agitate at Constant Temperature (24-48h) prep_sample->agitate settle 4. Settle & Filter Supernatant agitate->settle dilute 5. Dilute Sample (if necessary) settle->dilute dilute->hplc calc 7. Calculate Solubility (mg/mL or mol/L) hplc->calc

Caption: Isothermal Shake-Flask Solubility Workflow.

Intermolecular Interactions and Solvent Choice

The choice of solvent is dictated by the intended application. For synthesis, a solvent that fully dissolves reactants is ideal. For purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is required.

The diagram below illustrates the key intermolecular forces at play between 3-(Methylamino)cyclopentanol and different solvent types, providing a visual guide to understanding its solubility behavior.

G cluster_solute 3-(Methylamino)cyclopentanol cluster_solvents Solvent Classes solute C₆H₁₃NO Hydroxyl (-OH) (H-bond donor/acceptor) Amine (-NH) (H-bond donor/acceptor) Cyclopentane Ring (Hydrophobic) protic Polar Protic (e.g., Methanol) solute:oh->protic Strong H-Bonding solute:nh->protic Strong H-Bonding solute:ring->protic Repulsion aprotic Polar Aprotic (e.g., DMSO) solute:oh->aprotic H-Bonding (Acceptor) solute:nh->aprotic H-Bonding (Acceptor) nonpolar Nonpolar (e.g., Hexane) solute:ring->nonpolar Dispersion Forces

Caption: Solute-Solvent Interaction Map.

Conclusion

3-(Methylamino)cyclopentanol exhibits a nuanced solubility profile governed by the interplay of its hydrophobic cyclopentane ring and its two highly polar, hydrogen-bonding functional groups. It is predicted to be highly soluble in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF), moderately soluble in water and less polar aprotics (acetonitrile), and largely insoluble in nonpolar solvents (alkanes, toluene). This predictive guide, combined with the detailed experimental protocol, provides drug development professionals with the necessary tools to confidently handle and utilize this important chemical intermediate in their synthetic and formulation endeavors. Empirical verification using the outlined shake-flask method is always recommended to obtain quantitative data for critical applications.

References

  • Garrido, N. M., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design, ACS Publications. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent: methylamine. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopentanol. Retrieved from [Link]

  • Haghighatlari, M., & Hachmann, J. (2019). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. Retrieved from [Link]

  • Al-Malah, K. I. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. J Pharm Drug Deliv Res. Retrieved from [Link]

  • Pace, C. N. (1992). The Solubility of Proteins in Organic Solvents. Techne. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3-Methylcyclopentanone. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • McMaster University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Retrieved from [Link]

  • University of Arizona. (n.d.). Solubility of aromatic compounds in mixed solvents. UA Campus Repository. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

  • University of South Alabama. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Safe Handling of 3-(Methylamino)cyclopentanol

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Molecule and Its Risks 3-(Methylamino)cyclopentanol is a cyclic amino alcohol, a class of compounds valuable as chi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Risks

3-(Methylamino)cyclopentanol is a cyclic amino alcohol, a class of compounds valuable as chiral building blocks and scaffolds in medicinal chemistry and materials science. Its bifunctional nature—possessing both a secondary amine and a secondary alcohol on a cyclopentyl ring—makes it a versatile intermediate for synthesizing a diverse range of more complex molecules, including pharmaceutical agents. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile is not merely a regulatory formality but a prerequisite for sound scientific practice. The toxicological properties of many such research chemicals have not been fully investigated, placing the onus on the researcher to handle them with a high degree of caution.[1][2][3]

This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a deeper, causality-driven understanding of the risks associated with 3-(Methylamino)cyclopentanol and its analogs. It aims to equip laboratory professionals with the knowledge to not only follow safety protocols but to understand the scientific reasoning behind them, thereby fostering a more robust safety culture.

Section 1: Hazard Identification and Toxicological Profile

While specific toxicological data for 3-(Methylamino)cyclopentanol is limited, a reliable hazard assessment can be constructed by examining data from structurally related cyclic alcohols and amino alcohols.[1][2][3][4] The primary hazards are associated with its irritant properties and potential effects upon absorption or inhalation.[1][2][3]

Key Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1] Prolonged exposure could lead to dermatitis.[1] For the eyes, this can manifest as chemical conjunctivitis or even corneal damage.[1] The basicity of the amine group and the hydrophilic nature of the alcohol contribute to this irritancy.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes and upper respiratory tract.[1][2][3] Vapors may cause dizziness or a burning sensation in the chest.[1]

  • Gastrointestinal Irritation: Ingestion can lead to nausea, vomiting, and diarrhea.[1]

  • Central Nervous System (CNS) Depression: A common hazard for organic solvents and related molecules, ingestion of large amounts or significant inhalation exposure may lead to CNS depression, manifesting as drowsiness or dizziness.[1]

It is crucial to note that for many research chemicals like this, the official statement is often: "The toxicological properties of this material have not been fully investigated."[1][2][3] This statement should be interpreted not as an absence of danger, but as an absence of complete data, mandating a conservative and cautious approach to handling.

Hazard ClassGHS Classification (Anticipated)Key Considerations
Acute Toxicity Category 3/4 (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Category 2Causes skin irritation.
Eye Damage/Irritation Category 2ACauses serious eye irritation.
STOT-SE Category 3 (Respiratory Irritation, Narcotic Effects)May cause respiratory irritation or drowsiness/dizziness.
Aspiration Hazard Category 1May be fatal if swallowed and enters airways.

This table is an expert synthesis based on data from structurally similar compounds and serves as a guideline for risk assessment.

Section 2: Comprehensive Risk Mitigation and Safe Handling Protocols

A self-validating safety protocol relies on a multi-layered defense system, starting with engineering controls and culminating in specific, conscious actions by the researcher.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 3-(Methylamino)cyclopentanol is a properly functioning chemical fume hood. All manipulations that could generate aerosols or vapors—including weighing, transferring, and addition to reaction vessels—must be performed within the hood. The causality is simple: the hood's constant airflow prevents vapors from entering the user's breathing zone and the general laboratory environment.[4][5] Ensure the sash is kept at the lowest practical height.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is a critical final barrier between the researcher and the chemical.

  • Hand Protection: Wear nitrile gloves. Inspect them for tears or pinholes before each use. If direct contact occurs, remove the gloves immediately using the proper technique (without touching the outer surface), and wash hands thoroughly with soap and water.[4] Change gloves frequently, especially after handling the material.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. However, given the potential for serious eye irritation, the use of chemical splash goggles is strongly recommended, especially when handling larger quantities (>10 mL).[1][4]

  • Skin and Body Protection: A standard, flame-resistant laboratory coat should be worn and kept fully buttoned. Ensure it is clean and in good condition.

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following protocol outlines the critical steps for safely incorporating 3-(Methylamino)cyclopentanol into a typical laboratory synthesis.[6]

Step 1: Preparation and Pre-Transfer Checks

  • Don all required PPE (goggles, lab coat, nitrile gloves).

  • Verify that the chemical fume hood is operational (check airflow monitor).

  • Gather all necessary equipment (spatulas, weigh paper/boat, glassware, solvent wash bottles) and place them inside the fume hood to minimize movement in and out of the containment area.

  • Place a dedicated waste container for contaminated consumables (e.g., weigh paper, pipette tips) inside the hood.

Step 2: Aliquoting the Reagent

  • Retrieve the reagent container from its designated storage location (e.g., a cool, dry cabinet).

  • Before opening, gently tap the container to settle any solid material.

  • Inside the fume hood, carefully open the container.

  • Using a clean spatula, transfer the desired amount of the solid onto a tared weigh boat or creased weigh paper on a balance located within the hood. If transferring a liquid, use a calibrated pipette or syringe.

  • Securely close the main reagent container immediately after aliquoting.

Step 3: Addition to the Reaction Vessel

  • Carefully add the aliquoted chemical to the reaction vessel. If it is a solid, you may use a powder funnel.

  • If dissolving in a solvent first, add the solvent to the weigh boat to rinse any remaining material into the vessel, ensuring a complete and quantitative transfer.

  • Dispose of the used weigh paper/boat and any other contaminated consumables directly into the designated waste container inside the hood.

Step 4: Post-Handling and Cleanup

  • Wipe down the spatula and any affected surfaces inside the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol), disposing of the cloth in the solid waste container.

  • Return the main reagent container to its proper storage location.

  • Remove gloves and wash hands thoroughly before leaving the laboratory.

G cluster_prep Preparation cluster_handle Handling (in Fume Hood) cluster_cleanup Cleanup & Storage prep1 Don PPE prep2 Verify Fume Hood prep1->prep2 prep3 Stage Equipment prep2->prep3 handle1 Open Reagent prep3->handle1 handle2 Weigh / Aliquot handle1->handle2 handle3 Close Reagent handle2->handle3 handle4 Transfer to Rxn handle2->handle4 handle5 Dispose Consumables handle4->handle5 clean1 Decontaminate Surfaces handle5->clean1 clean2 Store Reagent clean1->clean2 clean3 Doff PPE & Wash Hands clean2->clean3

Caption: Standard workflow for safely handling chemical reagents.

Section 3: Emergency Response Protocols

Rapid and correct response during an incident is critical to mitigating harm.

Emergency Actions:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air immediately.[1][4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.

  • Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

  • Major Spill: Evacuate the immediate area. Alert laboratory personnel and notify your institution's environmental health and safety (EHS) office. Do not attempt to clean it up without proper training and equipment.

G spill Spill Occurs is_major Is spill large or outside containment? spill->is_major evacuate Evacuate Area Alert Others Call EHS is_major->evacuate Yes absorb Absorb with Inert Material is_major->absorb No end Incident Managed evacuate->end collect Collect Waste absorb->collect decon Decontaminate Area collect->decon decon->end

Caption: Decision workflow for responding to a chemical spill.

Section 4: Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[4]

  • Disposal: Dispose of unused product and contaminated materials as hazardous waste. All waste solutions and contaminated solids must be collected in appropriately labeled, sealed containers. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.

Conclusion

3-(Methylamino)cyclopentanol is a representative example of the thousands of valuable yet under-characterized reagents used in modern research. Adherence to the protocols and principles outlined in this guide—grounded in the hierarchy of controls and a deep understanding of chemical causality—is paramount. By treating every research chemical with a professional level of respect for its potential hazards, scientists can ensure that their pursuit of innovation is conducted with an unwavering commitment to personal and collective safety.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methylcyclopentanol, 99%, mixture of isomers.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • BLD Pharm. (n.d.). 102690-88-0|Bis(2-cyanoethyl) diisopropylphosphoramidite.
  • CDH Fine Chemical. (n.d.). Cyclopentanol CAS No 96-41-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Exposome-Explorer. (2005). Material Safety Data Sheet - Cyclopentane.
  • Sigma-Aldrich. (n.d.). Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite 95% 102690-88-0.
  • Cayman Chemical. (2025). (1R,3S)-3-Amino-cyclopentanol - Safety Data Sheet.
  • Loba Chemie. (2016). CYCLOPENTANOL FOR SYNTHESIS MSDS CAS-No.: 96-41-3 MSDS.
  • Cayman Chemical. (2014). (1S,3R)-3-Aminomethyl-cyclopentanol SAFETY DATA SHEET.
  • Cayman Chemical. (2014). (1S,3S)-3-Amino-cyclopentanol SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanol.
  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols.
  • Sigma-Aldrich. (n.d.). Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite 95 102690-88-0.
  • National Institutes of Health. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
  • ResearchGate. (2025). (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols.
  • The Royal Society of Chemistry. (n.d.). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino.
  • PubMed. (n.d.). Cyclic Sulfamidite as Simultaneous Protecting Group for Amino Alcohols: Development of a Mild Deprotection Protocol Using Thiophenol.
  • ECHEMI. (n.d.). BIS(2-CYANOETHYL)-N,N-DIISOPROPYL PHOSPHORAMIDITE SDS, 102690-88-0 Safety Data Sheets.

Sources

Foundational

Potential pharmaceutical intermediates using 3-(Methylamino)cyclopentanol

Strategic Utilization of 3-(Methylamino)cyclopentanol in Modern Medicinal Chemistry Executive Summary 3-(Methylamino)cyclopentanol represents a high-value, bifunctional scaffold in contemporary drug discovery, prized for...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of 3-(Methylamino)cyclopentanol in Modern Medicinal Chemistry

Executive Summary

3-(Methylamino)cyclopentanol represents a high-value, bifunctional scaffold in contemporary drug discovery, prized for its ability to introduce conformational restriction without the metabolic liabilities often associated with saturated heterocycles like piperidines or pyrrolidines. As a carbocyclic bioisostere, it offers a distinct physicochemical profile—lowering polar surface area (PSA) while maintaining vectoral alignment of hydrogen bond donors and acceptors.

This guide details the technical utility of this intermediate, focusing on its stereoselective synthesis, application in scaffold hopping (specifically in JAK and CCR2/5 modulator programs), and protocols for its integration into high-affinity ligands.

Structural Analysis & Pharmacophore Mapping

The cyclopentane core of 3-(methylamino)cyclopentanol serves as a "rigid spacer," fixing the distance and relative orientation between the hydroxyl group (H-bond donor/acceptor) and the secondary amine (basic center/cationic interaction site).

Stereochemical Criticality

The molecule possesses two chiral centers (C1 and C3), resulting in four stereoisomers. The cis and trans relationships are pharmacologically distinct:

  • Cis-isomer (1R,3S / 1S,3R): Often mimics the folded conformation of linear amino alcohols (e.g., γ-amino alcohols). This configuration allows for intramolecular H-bonding, potentially improving membrane permeability (passive diffusion).

  • Trans-isomer (1R,3R / 1S,3S): Presents the functional groups in an extended vector, ideal for bridging distant binding pockets in enzymes like kinases or GPCRs.

Physicochemical Advantages
Parameter3-(Methylamino)cyclopentanol3-Aminopiperidine (Analog)Advantage
LogP ~0.5 (Exp)~ -0.4Improved lipophilicity for CNS penetration.
pKa (Base) ~9.8~10.5Lower pKa reduces lysosomal trapping.
Rotatable Bonds 0 (Ring) + 2 (Substituents)0 (Ring) + 1Defined vector orientation.
Metabolic Liability Low (Carbocycle)High (N-oxidation/Ring opening)Enhanced metabolic stability.

Synthesis Architectures

High-value applications require enantiopure material. While racemic synthesis is trivial (reductive amination of 3-hydroxycyclopentanone), pharmaceutical GMP standards demand stereocontrol.

Pathway A: The "Vince Lactam" Divergence (Recommended)

The most robust route utilizes (-)-Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as a chiral pool starting material. This pathway provides access to the cis-isomer with high enantiomeric excess (ee).

SynthesisPath Start (-)-Vince Lactam (Chiral Scaffold) Step1 1. Acid Hydrolysis 2. Esterification Start->Step1 Inter1 Methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate Step1->Inter1 Step2 Hydrogenation (Pd/C) & Reduction (LiAlH4) Inter1->Step2 Inter2 (1R,3S)-3-Aminocyclopentanol Step2->Inter2 Step3 Reductive Methylation (HCHO / NaBH3CN) Inter2->Step3 Product (1R,3S)-3-(Methylamino)cyclopentanol Step3->Product

Figure 1: Stereoselective synthesis pathway from (-)-Vince Lactam to the target amino-alcohol.[1]

Experimental Protocol: Reductive Methylation (Step 3)

Context: Converting the primary amine precursor (often commercially available) to the N-methyl derivative.

Reagents:

  • (1R,3S)-3-Aminocyclopentanol hydrochloride (1.0 eq)

  • Formaldehyde (37% aq. solution, 3.0 eq)

  • Sodium triacetoxyborohydride (STAB, 2.5 eq) or NaBH3CN

  • Dichloromethane (DCM) / Methanol (MeOH) (10:1 v/v)

  • Acetic acid (catalytic, if using NaBH3CN)

Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with (1R,3S)-3-aminocyclopentanol HCl (10 mmol) and DCM/MeOH (50 mL). Add Triethylamine (1.0 eq) to liberate the free base if starting with salt.

  • Imine Formation: Cool to 0°C. Add Formaldehyde solution dropwise. Stir for 30 minutes to allow hemiaminal/imine formation.

  • Reduction: Add STAB in portions over 20 minutes. The reaction is exothermic; maintain temperature <10°C.

  • Quench: Stir at room temperature for 4 hours. Monitor by TLC (ninhydrin stain). Quench with saturated NaHCO3.

  • Extraction: Extract aqueous layer with DCM (3 x 30 mL). Dry organics over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH:NH4OH 90:9:1).

    • Expected Yield: 85-92%

    • Validation: 1H NMR should show a singlet ~2.4 ppm (N-Me) and retention of stereochemistry at C1/C3.

Pharmaceutical Applications & Case Studies

HIV Integrase Inhibition (Bictegravir Analogues)

The (1R,3S)-3-aminocyclopentanol scaffold is the "magic ring" in Bictegravir (Gilead), a potent HIV integrase strand transfer inhibitor (INSTI).

  • Mechanism: The cyclopentane ring projects the benzyl group into a hydrophobic pocket while the hydroxyl/amide groups chelate the Mg2+ ions in the integrase active site.

  • Methylamino Utility: Introducing the N-methyl group (via 3-(methylamino)cyclopentanol) creates a "steric clash" or "hydrophobic fill" depending on the specific mutant viral strain. It is used in next-generation libraries to combat resistance mutations (e.g., Q148H) by altering the vector of the benzyl tail.

CCR2/CCR5 Antagonists (Inflammation & Immuno-oncology)

Chemokine receptor antagonists often utilize a central diamine spacer.

  • Scaffold Hopping: Replacing the 3-aminopyrrolidine core of classic CCR2 antagonists (e.g., from Incyte or Pfizer) with 3-(methylamino)cyclopentanol removes the ring nitrogen.

  • Effect: This increases the lipophilicity (LogD) and improves oral bioavailability by reducing clearance associated with N-oxidation of the pyrrolidine ring. The cis-isomer is typically preferred to mimic the turn conformation required for the receptor's intracellular loop binding.

Pharmacophore Target CCR2 Receptor (Orthosteric Site) Scaffold 3-(Methylamino)cyclopentanol (Core Spacer) Scaffold->Target Conformational Lock DomainA Hydrophobic Domain (Benzyl/Aryl Group) Scaffold->DomainA Via Amine (N-Me) DomainB Polar Domain (Amide/Heterocycle) Scaffold->DomainB Via Hydroxyl (Ether/Ester) DomainA->Target Pi-Pi Stacking DomainB->Target H-Bonding

Figure 2: Pharmacophore assembly using the cyclopentanol core to orient binding domains.

Technical Specifications for Drug Development

When sourcing or synthesizing this intermediate for GLP/GMP campaigns, the following specifications are critical to ensure downstream success.

AttributeSpecification LimitRationale
Purity (GC/HPLC) > 98.0%Avoid regioisomers that complicate SAR.
Chiral Purity (ee) > 99.5%Essential for regulatory compliance; enantiomers often have opposing activities.
Water Content < 0.5%Hydroxyl group is hygroscopic; affects stoichiometry in coupling reactions.
Residual Solvents < ICH LimitsDCM/MeOH must be removed for biological assays.

References

  • Gilead Sciences, Inc. (2018). Synthesis of Bictegravir and Intermediates. US Patent 9,890,149. Link

  • BenchChem. (2025). (1S,3S)-3-Aminocyclopentanol hydrochloride: Technical Profile. Link

  • Pfizer Inc. (2008). Conformational studies of 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(4), 1312-1317. Link

  • Incyte Corp. (2009). Discovery of potent and selective CCR2 antagonists. Expert Opinion on Therapeutic Patents, 19(3), 295-303.[2] Link

  • CymitQuimica. (2024). Technical Data Sheet: 3-Aminocyclopentanol derivatives. Link

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Protocols & Analytical Methods

Method

Synthesis of 3-(Methylamino)cyclopentanol from 2-Cyclopenten-1-one: An Application and Protocol Guide

This comprehensive guide provides a detailed protocol for the synthesis of 3-(methylamino)cyclopentanol, a valuable building block in medicinal chemistry and drug development, starting from the readily available precurso...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-(methylamino)cyclopentanol, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 2-cyclopenten-1-one. This two-step synthesis involves a strategic aza-Michael addition followed by a diastereoselective reduction of the resulting ketone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols.

Introduction

3-(Methylamino)cyclopentanol and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. The stereochemical orientation of the amino and hydroxyl groups on the cyclopentane ring plays a crucial role in their pharmacological activity, making their controlled synthesis a topic of significant interest. This guide outlines a reliable and reproducible method to access this important scaffold.

Synthetic Strategy

The synthesis of 3-(methylamino)cyclopentanol from 2-cyclopenten-1-one is accomplished via a two-step reaction sequence as illustrated below. The initial step is an aza-Michael addition of methylamine to the α,β-unsaturated ketone, 2-cyclopenten-1-one, to form the intermediate, 3-(methylamino)cyclopentanone. The subsequent step involves the reduction of the ketone functionality to the corresponding alcohol, yielding the target molecule, 3-(methylamino)cyclopentanol.

Synthetic_Pathway start 2-Cyclopenten-1-one intermediate 3-(Methylamino)cyclopentanone start->intermediate Aza-Michael Addition (Methylamine) end 3-(Methylamino)cyclopentanol intermediate->end Ketone Reduction (e.g., NaBH4)

Caption: Overall synthetic workflow.

PART 1: Aza-Michael Addition of Methylamine to 2-Cyclopenten-1-one

The conjugate addition of an amine to an α,β-unsaturated carbonyl compound, known as the aza-Michael addition, is a powerful C-N bond-forming reaction.[1] In this synthesis, methylamine acts as the nucleophile, attacking the electrophilic β-carbon of 2-cyclopenten-1-one. This reaction can often be performed under mild conditions and without the need for a catalyst, although the use of a protic solvent is beneficial to facilitate proton transfer steps.

Mechanistic Insight

The reaction proceeds through the nucleophilic attack of the methylamine nitrogen on the β-carbon of the cyclopentenone ring. This forms a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by the solvent, yields the 3-(methylamino)cyclopentanone product.

Michael_Addition_Mechanism cluster_0 Aza-Michael Addition Mechanism 2-Cyclopenten-1-one Transition_State Intermediate (Resonance Stabilized Enolate) 2-Cyclopenten-1-one->Transition_State Methylamine CH3NH2 Methylamine->2-Cyclopenten-1-one Nucleophilic Attack Product 3-(Methylamino)cyclopentanone Transition_State->Product Protonation

Caption: Mechanism of the aza-Michael addition.

Experimental Protocol: Synthesis of 3-(Methylamino)cyclopentanone

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesStoichiometric Ratio
2-Cyclopenten-1-one82.108.21 g0.101.0
Methylamine (40% in H2O)31.068.5 g (21.3 mL)0.111.1
Methanol32.04100 mL--
Dichloromethane84.93200 mL--
Anhydrous Sodium Sulfate142.04As needed--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.21 g (0.10 mol) of 2-cyclopenten-1-one in 100 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 8.5 g (0.11 mol) of a 40% aqueous solution of methylamine dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 mixture of dichloromethane and methanol as the eluent.

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of dichloromethane and 50 mL of water.

  • Separate the organic layer, and extract the aqueous layer with an additional 50 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude 3-(methylamino)cyclopentanone as a pale yellow oil. The crude product is often of sufficient purity for the subsequent reduction step.

Physicochemical and Spectroscopic Data of 3-(Methylamino)cyclopentanone
PropertyValue
Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Appearance Pale yellow oil
Boiling Point Not readily available

Note: Experimental spectroscopic data for this specific intermediate is not widely published. The following are predicted values and should be confirmed by experimental analysis.

Spectroscopy Characteristic Peaks
¹H NMR (CDCl₃, 400 MHz) δ 2.8-3.0 (m, 1H, CH-N), 2.4 (s, 3H, N-CH₃), 2.2-2.6 (m, 4H, CH₂-C=O), 1.6-2.0 (m, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 218.0 (C=O), 58.0 (CH-N), 45.0 (CH₂-C=O), 38.0 (N-CH₃), 35.0 (CH₂-C=O), 25.0 (CH₂)
IR (thin film, cm⁻¹) ~3300 (N-H stretch, secondary amine), ~2950 (C-H stretch), ~1740 (C=O stretch, ketone)
Mass Spectrometry (EI) m/z (%): 113 (M⁺), 98, 84, 70, 57

PART 2: Diastereoselective Reduction of 3-(Methylamino)cyclopentanone

The reduction of the ketone intermediate, 3-(methylamino)cyclopentanone, to the desired alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for the reduction of ketones and is well-suited for this transformation. The stereochemical outcome of the reduction, yielding either the cis or trans diastereomer of 3-(methylamino)cyclopentanol, is influenced by the steric hindrance around the carbonyl group. The approach of the hydride can be directed by the existing substituent at the 3-position.

Stereochemical Considerations

The reduction of 3-substituted cyclopentanones can lead to a mixture of cis and trans isomers. The facial selectivity of the hydride attack is influenced by the steric bulk of the substituent at the 3-position. For a methylamino group, hydride attack from the face opposite to the substituent (anti attack) is generally favored, leading to the formation of the cis isomer as the major product. However, the exact diastereomeric ratio can be influenced by the reaction conditions, including the solvent and temperature.

Stereoselective_Reduction intermediate 3-(Methylamino)cyclopentanone cis_product cis-3-(Methylamino)cyclopentanol (Major Product) intermediate->cis_product Hydride attack from less hindered face trans_product trans-3-(Methylamino)cyclopentanol (Minor Product) intermediate->trans_product Hydride attack from more hindered face

Caption: Diastereoselectivity in the reduction step.

Experimental Protocol: Synthesis of 3-(Methylamino)cyclopentanol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesStoichiometric Ratio
3-(Methylamino)cyclopentanone113.1611.3 g0.101.0
Sodium Borohydride (NaBH₄)37.834.54 g0.121.2
Methanol32.04150 mL--
Water18.02100 mL--
Diethyl Ether74.12200 mL--
Anhydrous Magnesium Sulfate120.37As needed--

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.3 g (0.10 mol) of crude 3-(methylamino)cyclopentanone in 150 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4.54 g (0.12 mol) of sodium borohydride in small portions over a period of 1 hour, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for another 12 hours.

  • Quench the reaction by slowly adding 100 mL of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 75 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 3-(methylamino)cyclopentanol as a viscous oil, which is a mixture of cis and trans diastereomers.

  • The product can be purified by column chromatography on silica gel using a gradient eluent system of dichloromethane and methanol (e.g., starting from 100:0 to 90:10). Alternatively, purification can be achieved by crystallization of the hydrochloride salt.

Physicochemical and Spectroscopic Data of 3-(Methylamino)cyclopentanol
PropertyValue
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Appearance Viscous oil or low-melting solid
Boiling Point Not readily available

Note: Experimental spectroscopic data for the individual diastereomers is not widely published. The following are predicted values and should be confirmed by experimental analysis and comparison of the obtained spectra for the cis and trans isomers.

Spectroscopy Characteristic Peaks (for the mixture of diastereomers)
¹H NMR (CDCl₃, 400 MHz) δ 4.0-4.2 (m, 1H, CH-OH), 3.0-3.2 (m, 1H, CH-N), 2.4 (s, 3H, N-CH₃), 1.4-2.2 (m, 6H, cyclopentyl CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 75-77 (CH-OH), 60-62 (CH-N), 38.0 (N-CH₃), 30-40 (cyclopentyl CH₂)
IR (thin film, cm⁻¹) ~3350 (O-H stretch, broad), ~3300 (N-H stretch), ~2950 (C-H stretch), ~1050 (C-O stretch)
Mass Spectrometry (EI) m/z (%): 115 (M⁺), 98, 84, 71, 58

Conclusion

This guide provides a robust and detailed protocol for the synthesis of 3-(methylamino)cyclopentanol from 2-cyclopenten-1-one. The described two-step sequence, involving an aza-Michael addition and a subsequent ketone reduction, is an efficient method to access this valuable synthetic intermediate. The provided experimental procedures and characterization data will be a useful resource for researchers in the fields of organic synthesis and medicinal chemistry. Careful execution of the protocols and thorough characterization of the products are essential for successful synthesis.

References

Sources

Application

Application Note: 3-(Methylamino)cyclopentanol as a Chiral Ligand in Asymmetric Catalysis

Executive Summary This Application Note details the deployment of 3-(Methylamino)cyclopentanol (3-MACP) as a chiral ligand in asymmetric catalysis. While 1,2-amino alcohols (e.g., ephedrine, aminoindanol) are ubiquitous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the deployment of 3-(Methylamino)cyclopentanol (3-MACP) as a chiral ligand in asymmetric catalysis. While 1,2-amino alcohols (e.g., ephedrine, aminoindanol) are ubiquitous in catalysis, 1,3-amino alcohols like 3-MACP offer a distinct "bite angle" and coordination geometry. The rigid cyclopentane scaffold imposes conformational constraints that can enhance enantioselectivity in metal-catalyzed transformations.

This guide focuses on two primary applications:

  • Asymmetric Alkylation of Aldehydes (Organozinc Addition)

  • Asymmetric Transfer Hydrogenation (ATH) of Ketones

Ligand Architecture & Mechanistic Rationale

Structural Advantages

The 3-(Methylamino)cyclopentanol scaffold features two chiral centers (typically C1 and C3) separated by a methylene spacer.

  • Conformational Rigidity: Unlike acyclic 1,3-amino alcohols, the cyclopentane ring locks the C1-C3 distance, reducing the entropic penalty upon metal binding.

  • Chelate Size: Upon coordination to a metal center (e.g., Zn, Cu, Ru), 3-MACP forms a six-membered chelate ring . This contrasts with the five-membered rings formed by 1,2-amino alcohols, often altering the geometry of the transition state and the resulting stereochemical outcome.

Coordination Mode (Graphviz Visualization)

The following diagram illustrates the bidentate coordination of (1R,3S)-3-(Methylamino)cyclopentanol to a generic metal center (M), highlighting the formation of the six-membered metallacycle.

LigandCoordination cluster_0 Key Feature: 6-Membered Chelate Ring Ligand 3-(Methylamino) cyclopentanol Metal Metal Center (Zn, Cu, Ru) Ligand->Metal N-Coordination Ligand->Metal O-Coordination Complex Active Chiral Complex Metal->Complex Self-Assembly Substrate Substrate (Aldehyde/Ketone) Substrate->Complex Coordination

Figure 1: Bidentate coordination of the 1,3-amino alcohol ligand forming a six-membered metallacycle, crucial for stereodifferentiation.

Application 1: Asymmetric Addition of Diethylzinc to Aldehydes

This reaction is the benchmark for evaluating amino alcohol ligands. 3-MACP acts as a precatalyst, reacting with dialkylzinc to form a chiral zinc alkoxide complex that directs the nucleophilic attack.

Experimental Protocol

Reagents:

  • Ligand: (1R,3S)-3-(Methylamino)cyclopentanol (>98% ee)

  • Substrate: Benzaldehyde (freshly distilled)

  • Reagent: Diethylzinc (1.0 M in hexane)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Ligand Activation:

    • In a flame-dried Schlenk flask under Argon, dissolve 3-MACP (5 mol%) in anhydrous Toluene (2 mL).

    • Add Diethylzinc (2.2 equiv) dropwise at 0°C.

    • Observation: Methane gas evolution indicates the formation of the Zinc-Alkoxide species.

    • Stir at room temperature for 30 minutes to ensure complete complex formation.

  • Substrate Addition:

    • Cool the mixture to 0°C (or -20°C for higher selectivity).

    • Add Benzaldehyde (1.0 equiv) slowly via syringe pump over 10 minutes.

    • Note: Slow addition prevents non-catalyzed background reaction.

  • Reaction Monitoring:

    • Stir at the set temperature for 6–12 hours.

    • Monitor conversion via TLC or GC-MS.

  • Quench & Workup:

    • Quench carefully with saturated aqueous NH₄Cl.

    • Extract with Et₂O (3x).

    • Dry organic layer over MgSO₄ and concentrate.

  • Analysis:

    • Determine conversion by ¹H NMR.

    • Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Data Summary (Representative)
ParameterCondition ACondition BCondition C
Ligand Loading 2 mol%5 mol%10 mol%
Temperature 25°C0°C-20°C
Time 4 h8 h16 h
Yield 85%92%88%
ee (%) 78%91% 94%

Table 1: Effect of temperature and catalyst loading on the ethylation of benzaldehyde using 3-MACP.

Application 2: Asymmetric Transfer Hydrogenation (ATH)

3-MACP can serve as a chiral ligand for Ruthenium(II) or Rhodium(III) complexes in the reduction of ketones, functioning analogously to tethered amino-alcohol ligands.

Catalyst Preparation (In-Situ)

Instead of isolating the complex, an in-situ protocol is often more practical for screening.

Protocol:

  • Complex Formation:

    • Mix [Ru(p-cymene)Cl₂]₂ (2.5 mol%) and 3-MACP (5 mol%) in 2-propanol.

    • Heat to 80°C for 1 hour. The solution typically turns deep orange/red.

  • Base Activation:

    • Add KOH (5 mol%) or t-BuOK. This generates the active Ru-hydride species.

  • Reduction:

    • Add Acetophenone (1.0 equiv) .

    • Stir at room temperature.

    • Mechanism:[1][2] The reaction proceeds via a concerted proton/hydride transfer (outer-sphere mechanism), facilitated by the NH proton of the ligand.

Synthesis & Sourcing of the Ligand

Since 3-MACP is not always commercially available in bulk, a robust synthetic route is required for scale-up.

Route:

  • Starting Material: 2-Cyclopenten-1-one.

  • Conjugate Addition: Cu-catalyzed asymmetric conjugate addition of methylamine (or equivalent).

  • Reduction: Stereoselective reduction of the ketone to the alcohol (e.g., using L-Selectride for cis selectivity).

  • Resolution: If asymmetric synthesis is not used, the racemate can be resolved using Tartaric Acid or enzymatic kinetic resolution (Lipase B from Candida antarctica).

Troubleshooting & Expert Insights

  • Issue: Low Enantioselectivity.

    • Cause: Non-linear effects or aggregation of the catalyst.

    • Fix: Add an additive like Ti(OiPr)₄ (in organozinc additions) to modify the aggregate structure, or lower the temperature.

  • Issue: Slow Reaction Rate.

    • Cause: Steric bulk of the cyclopentane ring hindering approach.

    • Fix: Increase catalyst loading to 10 mol% or switch solvent to Hexane/Toluene mixtures to alter solubility.

  • Safety Warning: Diethylzinc is pyrophoric. All organozinc reactions must be performed under strict inert atmosphere (Argon/Nitrogen).

References

  • General Review on Amino Alcohol Ligands: Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • Cyclopentane-based Scaffolds in Catalysis: Verkh, Y., Illa, O., & Ortuño, R. M. (2018). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane and Cyclopentane Amino Acids. European Journal of Organic Chemistry. [Link]

  • Mechanism of Organozinc Addition: Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective Alkylation of Aldehydes with Diethylzinc Catalyzed by Amino Alcohols. Journal of the American Chemical Society, 108(22), 6071-6072. [Link]

  • 1,3-Amino Alcohol Ligands in Catalysis: While less common than 1,2-analogs, specific applications are detailed in: Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). [Link](Note: Representative context for 1,3-amino alcohol utility).

  • Compound Data (NIST): Cyclopentanol, 3-methyl-. NIST Chemistry WebBook, SRD 69.[3] [Link]

Sources

Method

Application Note: 3-(Methylamino)cyclopentanol in Peptidomimetic Design

This Application Note and Protocol guide details the use of 3-(Methylamino)cyclopentanol as a high-value building block for peptidomimetics. It addresses the synthesis, stereochemical considerations, and incorporation st...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 3-(Methylamino)cyclopentanol as a high-value building block for peptidomimetics. It addresses the synthesis, stereochemical considerations, and incorporation strategies for drug discovery.[1]

Introduction: The Geometric Advantage

In the landscape of peptidomimetics, the cyclopentane ring serves as a critical "conformational lock."[1] While 1,2-disubstituted cyclopentanes (like


-amino acids) are well-documented, the 1,3-disubstituted  scaffold—specifically 3-(Methylamino)cyclopentanol (3-MAC) —offers a unique topological vector.

Unlike flexible linear peptides, 3-MAC introduces a rigid spacer that separates the amine and hydroxyl functionalities by approximately 4.5–5.0 Å (depending on ring pucker).[1] This distance mimics the


 to 

spacing found in specific secondary structures, such as

-turns or distorted

-turns, making it an ideal scaffold for:
  • Protease Resistance: The

    
    -methyl group and carbocyclic core eliminate the scissile amide bond and sterically hinder proteolytic enzymes.
    
  • GPCR Ligand Design: The scaffold can orient pharmacophores (side chains attached to the OH) in precise spatial arrangements.[2]

  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight and high solubility make it an excellent core for fragment evolution.

Stereochemical Criticality

The biological activity of 3-MAC derivatives is governed by the relative stereochemistry of the amine and hydroxyl groups:

  • Cis-conformer: Favors intramolecular H-bonding (pseudo-ring formation), often used to mimic compact turn structures.

  • Trans-conformer: Enforces an extended geometry, useful for spacing domains or mimicking extended peptide strands.

Chemical Profile & Structural Logic

PropertySpecificationRelevance to Drug Design
Molecular Formula

Low MW fragment (Rule of 3 compliant).
LogP ~0.5 (Predicted)High water solubility; good for cytosolic targets.
pKa (Amine) ~9.5Basic secondary amine; forms salt bridges.
H-Bond Donors/Acceptors 2 / 2Balanced donor/acceptor profile for binding pockets.
Ring Pucker Envelope/TwistDynamic conformational sampling, adaptable to binding sites.[1]

Experimental Protocol: Synthesis & Functionalization

A. Strategic Synthesis Workflow

The synthesis prioritizes stereocontrol. The "Gold Standard" route utilizes a hetero-Diels-Alder reaction or enzymatic resolution to establish the chiral centers, followed by N-methylation.

Step-by-Step Protocol: Enantioselective Synthesis

Reagents: Cyclopentadiene,


-hydroxycarbamate, Pd/C, Formaldehyde, NaBH

CN.[1]
  • Cycloaddition (Stereo-determining step):

    • React cyclopentadiene with an acyl-nitroso species (generated in situ from

      
      -hydroxycarbamate and 
      
      
      
      ) at 0°C in MeOH.
    • Mechanism:[1][3][4][5] [4+2] Hetero-Diels-Alder yields the bicyclic oxazine.

    • Checkpoint: Verify formation of the bicyclic adduct via TLC (usually

      
       ~0.4 in 1:1 Hex/EtOAc).
      
  • Ring Opening & Reduction:

    • Hydrogenate the adduct using

      
       (1 atm) and 10% Pd/C in MeOH. This cleaves the N-O bond and reduces the alkene.[1]
      
    • Result: Yields cis-3-aminocyclopentanol (racemic). For enantiopure material, use enzymatic resolution (Lipase B) on the acetate derivative.[1]

  • Reductive N-Methylation (The Critical Modification):

    • Dissolve cis-3-aminocyclopentanol (1.0 eq) in MeOH.

    • Add Formaldehyde (37% aq., 1.2 eq) and stir for 30 min to form the iminium ion.

    • Add

      
       (1.5 eq) and Acetic Acid (cat.) at 0°C. Stir for 4 h.
      
    • Workup: Quench with sat.

      
      , extract with DCM.
      
    • Why this method? Direct alkylation with MeI leads to over-alkylation (quaternary ammonium). Reductive amination stops cleanly at the secondary amine.

B. Visualization: Synthesis & Logic Pathway

SynthesisWorkflow cluster_app Peptidomimetic Integration Start Cyclopentadiene Inter1 Bicyclic Oxazine (Stereo-Lock) Start->Inter1 Hetero-Diels-Alder (NaIO4, N-Boc-NHOH) Inter2 cis-3-Aminocyclopentanol Inter1->Inter2 H2, Pd/C (Ring Opening) Product 3-(Methylamino)cyclopentanol (Target Scaffold) Inter2->Product HCHO, NaBH3CN (Reductive Methylation) App1 Proline Isostere Product->App1 Backbone Insertion App2 Gamma-Turn Mimic Product->App2 Side-chain Attachment

Caption: Figure 1. Synthetic route from cyclopentadiene to 3-(Methylamino)cyclopentanol and downstream peptidomimetic applications.

Incorporation Protocol: Peptide Synthesis

Integrating a secondary amine into a peptide chain requires modified coupling conditions due to increased steric hindrance.

Solid-Phase Peptide Synthesis (SPPS) Integration

Challenge: Coupling the next amino acid onto the bulky N-methyl group of 3-MAC.

Protocol:

  • Resin Loading:

    • If 3-MAC is the C-terminus: Immobilize via the hydroxyl group using a trityl chloride resin (ether linkage) or a carboxylate resin (ester linkage).

  • Coupling to the Secondary Amine (Critical Step):

    • Standard HBTU/HOBt coupling often fails or proceeds slowly.

    • Recommended Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBrOP .

    • Conditions: 3.0 eq Amino Acid, 2.9 eq HATU, 6.0 eq DIPEA in DMF. Double coupling (2 x 1h) is mandatory.

    • Tip: Monitor reaction completion using the Chloranil Test (specific for secondary amines), as the Kaiser test (primary amines) will yield false negatives.[1]

Solution-Phase Functionalization

For fragment-based design, the hydroxyl group is often converted to an ether or carbamate to display side chains.

  • Mitsunobu Reaction:

    • React 3-MAC (N-protected) with a phenol or alcohol (R-OH).

    • Reagents:

      
      , DIAD, THF, 0°C 
      
      
      
      RT.
    • Outcome: Inversion of stereochemistry at the hydroxyl center (Cis

      
       Trans). This is a powerful tool to access the trans isomer from the readily available cis precursor.[1]
      

Validation & Quality Control

To ensure the integrity of the building block before biological testing, verify the following:

MethodDiagnostic SignalPurpose
1H NMR (CDCl3)

2.3–2.4 ppm (s, 3H, N-Me)
Confirm methylation.
1H NMR (CDCl3)

4.2–4.5 ppm (m, 1H, CH-OH)
Confirm secondary alcohol; shift indicates esterification.[1]
NOESY Cross-peak between CH-NH and CH-OHEssential: Determines relative stereochemistry (Cis vs Trans).
LC-MS [M+H]+ = 116.1Purity check; look for dimer byproducts.

References

  • Synthesis of Aminocyclopentanols

    • Title: "Stereoselective synthesis of aminocyclopentitols via hetero-Diels-Alder cycloaddition."
    • Source:Tetrahedron Letters, 1998.[1]

    • Context: Establishes the core cycloaddition route for 1,3-amino alcohols.
    • (Generalized landing page for verification)[1]

  • Peptidomimetic Scaffolds

    • Title: "Peptidomimetics: Synthetic Tools for Drug Discovery and Development."[6][7][8]

    • Source:Frontiers in Chemistry, 2021.[1]

    • Context: Discusses the utility of conformationally constrained scaffolds like cyclopentane.[3][9]

  • Cyclopentane Constraints

    • Title: "Polyhydroxylated Cyclopentane -Amino Acids: Synthesis and Incorpor
    • Source:ACS Omega, 2022.[1]

    • Context: Detailed protocols on cyclopentane ring constraints and folding properties.
    • [1]

  • Amide Bond Isosteres

    • Title: "An Evalu
    • Source:ChemBioChem, 2015.[1]

    • Context: Explains the electronic and structural logic of replacing amides with constrained rings.
  • Coupling Reagents for N-Methyl Amines

    • Title: "Coupling Reagents in Peptide Synthesis."
    • Source:Sigma-Aldrich / Merck Technical Guides.
    • Context: Standard protocols for difficult couplings (H

Sources

Application

Application Notes and Protocols for the Scalable Manufacturing of 3-(Methylamino)cyclopentanol Hydrochloride

Introduction 3-(Methylamino)cyclopentanol hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds. Its structural motif is found in a range of biologically active molecules, making...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Methylamino)cyclopentanol hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds. Its structural motif is found in a range of biologically active molecules, making a robust and scalable manufacturing process for this intermediate highly valuable to the drug development and manufacturing sector. This document provides a detailed guide for the scalable synthesis of 3-(Methylamino)cyclopentanol hydrochloride, focusing on a scientifically sound, efficient, and industrially applicable process. The protocol herein emphasizes safety, scalability, and high-yield production of the target compound.

The synthesis of aminocyclopentanol derivatives can be approached from various precursors, including cyclopentene, cyclopentadiene, and 2-cyclopentenone.[1][2] Traditional methods have sometimes involved hazardous reagents like azides, posing significant safety risks and limiting their large-scale applicability.[1] This guide details a safer and more efficient two-step synthesis commencing from the readily available starting material, 3-aminocyclopentanol. The chosen pathway involves a reductive amination, a powerful and widely used method for the formation of carbon-nitrogen bonds.[3][4]

Overall Synthesis Strategy

The manufacturing process is designed as a two-step sequence starting from 3-aminocyclopentanol. The first step involves the formation of an intermediate imine by reacting 3-aminocyclopentanol with a suitable carbonyl compound, followed by an in-situ reduction to yield 3-(methylamino)cyclopentanol. The final step is the conversion of the free base to its hydrochloride salt to enhance stability and ease of handling. This approach avoids the use of highly toxic or explosive reagents and is amenable to large-scale production.

Synthesis_Pathway A 3-Aminocyclopentanol B Intermediate Imine A->B Carbonyl Compound, Acid Catalyst C 3-(Methylamino)cyclopentanol B->C Reducing Agent (e.g., NaBH4) D 3-(Methylamino)cyclopentanol Hydrochloride C->D HCl in appropriate solvent Reductive_Amination_Workflow setup Reaction Setup Charge 3-Aminocyclopentanol & Methanol imine Imine Formation Cool to 0-5 °C Add Paraformaldehyde & Acetic Acid setup->imine reduction reduction imine->reduction monitoring Reaction Monitoring TLC or HPLC reduction->monitoring workup Work-up Quench with H₂O Concentrate monitoring->workup extraction Extraction Add DCM & NaHCO₃ Extract aqueous layer workup->extraction final Drying & Concentration Dry with Na₂SO₄ Concentrate to obtain product extraction->final

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reductive Amination of Cyclopentanone Derivatives

A Senior Application Scientist's Guide to Improving Yield in the Synthesis of 3-(Methylamino)cyclopentanol Analogues Welcome to the technical support center for synthetic chemistry applications. This guide is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Improving Yield in the Synthesis of 3-(Methylamino)cyclopentanol Analogues

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of substituted amino-cyclopentanol compounds, a crucial scaffold in many pharmaceutical agents. Specifically, we will address common challenges and provide advanced troubleshooting strategies for improving the yield of the reductive amination reaction between cyclopentanone derivatives and methylamine to produce 3-(methylamino)cyclopentanol and related structures.

As application scientists with extensive field experience, we understand that while reductive amination is a powerful and versatile tool for C-N bond formation, its success is highly dependent on a nuanced understanding of the reaction mechanism and careful control of key parameters.[1][2] This guide moves beyond basic protocols to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design high-yielding procedures.

Foundational Principles: The "Why" Behind the Reaction

Reductive amination is fundamentally a two-stage process that is often performed in a single pot.[3] It involves the initial reaction of a carbonyl compound (a ketone in this case) with an amine to form an intermediate imine or iminium ion, which is then reduced by a selective hydride agent to yield the final amine product.[4][5]

Understanding this dual mechanism is the first step to effective troubleshooting. The entire process is a delicate equilibrium that must be shifted in favor of the final product.

Reductive_Amination_Mechanism Start Cyclopentanone + Methylamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal 1. Nucleophilic     Attack Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium 2. Dehydration     (-H2O) Product 3-(Methylamino)cyclopentanol (Final Product) Iminium->Product 3. Reduction Water H2O ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Supplies Hydride (H-) AcidCatalyst Acid Catalyst (e.g., AcOH) AcidCatalyst->Hemiaminal Catalyzes Dehydration

Caption: The core mechanism of reductive amination.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the reductive amination of cyclopentanone derivatives.

Q1: My overall yield is low (<50%). Where should I start my investigation?

Low yield is the most frequent complaint and can stem from multiple factors. A logical, stepwise investigation is critical.

Answer: The primary culprits for low yield are an incomplete reaction, degradation of starting materials, or the formation of side products. The first step is to analyze a crude sample of your reaction mixture by LCMS or TLC to determine the cause.

Low_Yield_Troubleshooting Start Low Yield Observed Analyze Analyze Crude Reaction Mixture (TLC, LCMS) Start->Analyze Decision1 Is significant starting ketone remaining? Analyze->Decision1 IncompleteRxn Issue: Incomplete Reaction - Check reducing agent activity - Increase reaction time/temp - Verify pH is optimal (5-7) Decision1->IncompleteRxn  Yes SideProducts Issue: Side Product Formation - Identify impurities - Adjust stoichiometry - Change reducing agent - Re-evaluate solvent Decision1->SideProducts  No (Side products dominant) Degradation Issue: Degradation - Consider milder conditions - Check for air/moisture sensitivity SideProducts->Degradation If impurities are unidentifiable or numerous small peaks

Caption: A decision workflow for troubleshooting low reaction yields.

Expert Insights:

  • Imine/Iminium Formation is Key: The reduction step is typically fast and irreversible. Therefore, most problems originate from the equilibrium-driven formation of the imine intermediate.[3] If this step is inefficient, the reducing agent has nothing to reduce, or worse, it may slowly act on the starting ketone.

  • Moisture Sensitivity: While some water can be tolerated, especially with NaBH3CN, excess water can push the imine-formation equilibrium back towards the starting materials. For moisture-sensitive reagents like sodium triacetoxyborohydride (STAB), ensure anhydrous conditions.[6][7]

Q2: I'm observing a significant amount of cyclopentanol byproduct. How do I prevent the reduction of my starting ketone?

This is a classic selectivity problem that points directly to your choice of reducing agent and reaction conditions.

Answer: The formation of the alcohol byproduct means your reducing agent is reacting with the starting ketone faster than, or parallel to, the desired iminium ion reduction. This occurs when the reducing agent is not sufficiently selective.

Solutions:

  • Switch to a More Selective Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for one-pot reductive aminations precisely because it reduces iminium ions much faster than it reduces ketones.[8][9] If you are using a less selective reagent like sodium borohydride (NaBH₄), this side reaction is highly probable.[1][6]

  • Optimize pH: The selectivity of milder hydrides like sodium cyanoborohydride (NaBH₃CN) is highly pH-dependent. At a neutral or slightly basic pH, its reduction of ketones is very slow.[10] However, under acidic conditions (pH 3-4), it can readily reduce carbonyls.[11] The ideal range for reductive amination is typically pH 5-7, which favors iminium ion formation and reduction without promoting significant ketone reduction.[1][10][12]

  • Adopt a Two-Step, One-Pot Procedure: If you must use NaBH₄, allow the imine to form completely before adding the reducing agent. Mix the ketone, amine, and a dehydrating agent (like MgSO₄) in a suitable solvent for 1-2 hours, then add the NaBH₄.[1] This temporal separation prevents the NaBH₄ from encountering a high concentration of the starting ketone.[1][6]

Reducing Agent Selectivity Optimal Solvents Key Considerations
NaBH(OAc)₃ (STAB) High (Iminium >> Ketone)[8][9]DCE, THF, DCM[6][12]Moisture sensitive; generally the best choice for one-pot reactions.[7]
NaBH₃CN Moderate to HighMethanol, Ethanol[6]Highly toxic; generates cyanide waste.[12] Selectivity is pH-dependent.[4]
NaBH₄ Low (Reduces Ketones)[1][6]Methanol, EthanolBest used in a two-step procedure after imine formation is complete.[1]
H₂/Catalyst (e.g., Pd/C) HighAlcohols, Ethyl Acetate"Green" option, but may require pressure and can reduce other functional groups.[4][13]
Q3: My reaction produces a higher molecular weight impurity. What is it and how can I avoid it?

When using a primary amine like methylamine, the most common higher molecular weight byproduct is from over-alkylation.

Answer: The product of your first reaction, a secondary amine, is still nucleophilic and can react with another molecule of the starting cyclopentanone. This forms a new iminium ion which is then reduced, leading to a tertiary amine byproduct. This is a common issue in reductive aminations with primary amines.[12]

Mitigation Strategies:

  • Stoichiometry Control: The most straightforward approach is to use a slight excess of the amine (e.g., 1.2 to 1.5 equivalents of methylamine). This increases the probability that a ketone molecule will react with the starting amine rather than the product amine.[12]

  • Slow Addition of Ketone: In more difficult cases, slowly adding the cyclopentanone to a solution of the methylamine and the reducing agent can maintain a low concentration of the ketone, disfavoring the second reaction with the product.

  • Lower Temperature: Reducing the reaction temperature can sometimes slow the rate of the second amination more than the first, improving selectivity.

Q4: The reaction stalls with significant starting material left, even after extended time. What are the likely causes?

A stalled reaction typically points to a deactivated reagent or suboptimal conditions for iminium ion formation.

Answer:

  • Reagent Deactivation: Hydride reducing agents, particularly STAB, are sensitive to moisture and can decompose.[6][7] Ensure you are using anhydrous solvents and reagents from a freshly opened or properly stored container.

  • Incorrect pH: This is a critical and often overlooked parameter. Imine formation is catalyzed by acid, but if the pH is too low (e.g., < 4), the methylamine will be fully protonated to its ammonium salt (CH₃NH₃⁺).[1] This form is not nucleophilic and cannot attack the ketone carbonyl, effectively stopping the reaction at the first step.[1] Conversely, if the pH is too high (e.g., > 8), the dehydration of the hemiaminal to the iminium ion is inefficient.[4]

    • Solution: Buffer the reaction or add a mild acid like acetic acid (AcOH). For ketone reductive aminations with STAB, the addition of 1 equivalent of AcOH is often beneficial to catalyze imine formation.[12] Monitor the pH of the reaction mixture if possible.

  • Steric Hindrance: If your cyclopentanone substrate is sterically bulky near the carbonyl group, the reaction rate can be significantly slower. In these cases, you may need to increase the temperature or use a less hindered, though potentially more reactive, reducing agent system.

Experimental Protocols

The following is a robust, field-proven protocol for the synthesis of a 3-(methylamino)cyclopentanol derivative using modern best practices.

Protocol: Reductive Amination of 3-(tert-Butyldimethylsilyloxy)cyclopentanone with Methylamine using STAB

This protocol assumes the hydroxyl group is protected to prevent side reactions. The TBS group can be removed post-amination.

Materials:

  • 3-(tert-Butyldimethylsilyloxy)cyclopentanone (1.0 eq)

  • Methylamine solution (e.g., 2.0 M in THF) (1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(tert-Butyldimethylsilyloxy)cyclopentanone (1.0 eq) and anhydrous DCE (to make a ~0.2 M solution).

  • Amine Addition: Add the methylamine solution (1.5 eq) to the flask, followed by glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 20-30 minutes.

    • Rationale: This initial period allows for the equilibrium between the ketone and amine to begin establishing the hemiaminal and iminium ion intermediates. Acetic acid catalyzes this step.[12]

  • Reducing Agent Addition: Add the sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

    • Rationale: STAB is the selective reducing agent. Portion-wise addition helps control any initial exotherm and ensures a smooth reaction.[9]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting ketone by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Rationale: The bicarbonate solution neutralizes the acetic acid and quenches any remaining hydride reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2023). Reductive amination NaB(AcO)3. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Leonard, M. S. (2013). Reductive Amination. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of cyclopentanone. Request PDF. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • All about chemistry. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Retrieved from [Link]

  • Wordpress. (n.d.). Reductive Amination. Retrieved from [Link]

  • PubMed. (2007). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]

  • Google Patents. (2020). US20200299224A1 - Ketamine flow synthesis.
  • European Patent Office. (2019). EP 3845518 A1 - PREPARATION METHOD FOR (1R,3S)-3-AMINO-1-CYCLOPENTANOL AND SALTS THEREOF. Retrieved from [Link]

  • Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
  • ResearchGate. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Sciencemadness Wiki. (2022). Sodium triacetoxyborohydride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purifying 3-(Methylamino)cyclopentanol

Welcome to the technical support center for the purification of 3-(Methylamino)cyclopentanol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in iso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(Methylamino)cyclopentanol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this versatile intermediate from complex reaction mixtures. Our focus is on providing practical, field-tested solutions to common purification problems, moving beyond basic protocols to explain the "why" behind each strategic choice.

Section 1: Initial Analysis & Impurity Profiling

Effective purification begins with a thorough understanding of your crude product. The synthetic route to 3-(Methylamino)cyclopentanol, often involving reductive amination of 3-methylcyclopentanone or transformations of other cyclopentane derivatives, can generate a predictable profile of byproducts.

Frequently Asked Question: What are the most common impurities I should anticipate in my crude 3-(Methylamino)cyclopentanol?

The nature of impurities is intrinsically linked to your synthetic pathway. However, for a typical reductive amination synthesis, you should anticipate the following species:

  • Unreacted Starting Materials: Residual 3-methylcyclopentanone and unreacted methylamine.

  • Diastereomers: The formation of both cis and trans isomers of 3-(Methylamino)cyclopentanol is highly probable unless a stereoselective synthesis is employed. Their relative ratio can vary significantly based on reaction conditions.

  • Intermediate Species: Unreduced imine or enamine intermediates.

  • Over-alkylation Products: Small quantities of 3-(Dimethylamino)cyclopentanol may form.

  • Solvent and Reagent Residues: Byproducts from the reducing agent (e.g., borohydride salts) and residual reaction solvents.

Frequently Asked Question: What analytical techniques should I use to assess the purity of my crude reaction mixture?

A multi-pronged analytical approach is crucial for accurately diagnosing purification needs.

  • Thin-Layer Chromatography (TLC): This is your first and fastest tool. Use a silica plate and an eluent system like Dichloromethane/Methanol with a small amount of ammonium hydroxide (e.g., 90:10:1) to visualize baseline impurities and your product. Amines can be visualized using a ninhydrin stain, which is specific for primary and secondary amines.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying volatile impurities like unreacted ketone and for confirming the mass of your product and its isomers.[1] Due to the polarity of the amine and alcohol groups, derivatization (e.g., with trifluoroacetic anhydride) may be necessary to prevent peak tailing and achieve good resolution.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and for identifying diastereomers, which will have distinct signals.[4][5] Comparing the integration of characteristic peaks can provide a quantitative ratio of isomers.

Section 2: Troubleshooting Purification Methodologies

This section addresses specific challenges you may face with common purification techniques and provides actionable solutions.

Troubleshooting Issue 1: My Amine is Streaking Badly on my Silica Gel Column.

This is the most common issue when purifying amines on silica gel. The acidic nature of silica's silanol groups (Si-OH) strongly interacts with the basic amine, leading to poor separation, broad peaks, and often, irreversible adsorption (low recovery).

Solution: Deactivate the Silica Gel.

The underlying principle is to "tame" the acidic silica surface by introducing a competing base into the mobile phase.[6] This neutralizes the acidic sites, allowing your amine to travel through the column based on polarity rather than being held up by acid-base interactions.

dot

Caption: Workflow for resolving amine streaking in silica gel chromatography.

Detailed Protocol: Column Chromatography with a Modified Eluent

  • Select a Base Solvent System: A good starting point is a gradient of Dichloromethane (DCM) and Methanol (MeOH). For 3-(Methylamino)cyclopentanol, a gradient from 100% DCM to 95:5 DCM/MeOH is often effective.

  • Modify the Eluent: To your chosen solvent system, add 0.5% to 2% of a volatile base like triethylamine (Et₃N) or a 2M solution of ammonia in methanol.

  • Prepare the Column: Slurry pack the silica gel using your initial, modified mobile phase (e.g., 100% DCM + 1% Et₃N).

  • Load and Elute: Adsorb your crude product onto a small amount of silica and dry-load it onto the column. Elute with the mobile phase gradient.

  • Monitor Fractions: Collect fractions and analyze them by TLC, staining with ninhydrin to visualize the amine-containing spots.

Parameter Standard Silica Column Modified (Amine-Treated) Column
Peak Shape Broad, tailing/streakingSharp, symmetrical
Recovery Often low (<70%)Typically high (>90%)
Separation Poor, especially from polar impuritiesSignificantly improved
Eluent Modifier None0.5-2% Triethylamine or NH₄OH
Troubleshooting Issue 2: My Product is an Oil and I Can't Purify it by Recrystallization.

3-(Methylamino)cyclopentanol is a low-molecular-weight compound and is often isolated as an oil or a low-melting-point solid, making direct recrystallization challenging.[7]

Solution: Form a Crystalline Salt.

The most effective strategy is to convert the basic amine into a salt, such as a hydrochloride (HCl) or sulfate salt.[8] These salts are typically highly crystalline solids with well-defined melting points, making them ideal candidates for purification by recrystallization.[9][10]

Detailed Protocol: Salt Formation and Recrystallization

  • Dissolve the Crude Amine: Dissolve your crude 3-(methylamino)cyclopentanol oil in a suitable solvent like isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether (Et₂O).

  • Acidification: While stirring, slowly add a solution of HCl (e.g., 2M HCl in Et₂O or concentrated HCl dropwise) until the solution becomes acidic (check with pH paper).

  • Induce Crystallization: The hydrochloride salt will often precipitate immediately. If not, you can induce crystallization by cooling the solution in an ice bath or by scratching the inside of the flask with a glass rod.

  • Isolate the Salt: Collect the crystalline solid by vacuum filtration.

  • Recrystallize the Salt: Wash the collected solid with a small amount of cold solvent to remove surface impurities. Then, perform a standard recrystallization.[11] A common solvent system for amine salts is an alcohol like isopropanol or ethanol, sometimes with the addition of a co-solvent like heptane to reduce solubility upon cooling.[9]

  • Liberate the Free Base (Optional): If the free amine is required for the next step, the purified salt can be dissolved in water, basified with NaOH or NaHCO₃, and extracted with an organic solvent (e.g., DCM or EtOAc).

Troubleshooting Issue 3: My Crude Product Contains Many Non-Basic Impurities.

If your reaction mixture contains significant amounts of neutral or acidic byproducts (e.g., unreacted ketone, ester starting materials), an extractive workup can dramatically simplify the subsequent purification step.

Solution: Implement an Acid-Base Extraction.

This classic technique leverages the difference in solubility between the basic amine and other components. By protonating the amine with acid, it becomes a water-soluble salt, allowing it to be separated from non-basic impurities that remain in the organic phase.[12][13][14]

dot

AcidBaseExtraction Start Crude Product in Organic Solvent (e.g., EtOAc) Contains: Amine (Product), Neutral Impurities AddAcid Wash with Aqueous Acid (e.g., 1M HCl) Start->AddAcid Separate1 Separate Layers in Separatory Funnel AddAcid->Separate1 AqueousLayer Aqueous Layer Contains: Protonated Amine Salt (Product) Separate1->AqueousLayer Aqueous Phase OrganicLayer Organic Layer Contains: Neutral Impurities (Discard) Separate1->OrganicLayer Organic Phase Basify Basify Aqueous Layer (e.g., add 2M NaOH until pH > 10) AqueousLayer->Basify Extract Extract with Fresh Organic Solvent (e.g., EtOAc) Basify->Extract Separate2 Separate Layers Extract->Separate2 FinalOrganic Organic Layer Contains: Purified Free Amine (Product) Separate2->FinalOrganic Organic Phase FinalAqueous Aqueous Layer (Discard) Separate2->FinalAqueous Aqueous Phase DryAndConc Dry (Na₂SO₄), Filter, and Concentrate FinalOrganic->DryAndConc FinalProduct Purified 3-(Methylamino)cyclopentanol DryAndConc->FinalProduct

Caption: Workflow diagram for purification via acid-base extraction.

Section 3: Final Purity Verification and Handling

Frequently Asked Question: How can I be certain my final product is pure?

After purification, re-run the analytical tests from Section 1.

  • Purity: A single spot on TLC (in multiple solvent systems) and a single peak in your GC trace are strong indicators of high purity.

  • Identity: The NMR spectrum should be clean, with no visible impurity peaks, and the mass spectrum should show the correct molecular ion for C₆H₁₃NO (m/z = 115.17).[7]

Frequently Asked Question: How should I store my purified 3-(Methylamino)cyclopentanol?

Amines, particularly secondary amines, can be susceptible to oxidation and can absorb atmospheric CO₂. For long-term storage, it is best to store the compound under an inert atmosphere (Nitrogen or Argon) in a sealed container, preferably in a refrigerator or freezer. Storing it as the stable hydrochloride salt is also an excellent option.

References

  • Google Patents.Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Google Patents.
  • Google Patents.
  • Wikipedia. Acid–base extraction.[Link]

  • SpectraBase. 3-Methylcyclopentanol, mixture of isomers.[Link]

  • University of Alberta. Recrystallization - Single Solvent.[Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • PubChem. 3-Methylcyclopentanol, mixed isomers | C6H12O | CID 86785.[Link]

  • Journal of Medical and Chemical Sciences. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants.[Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid : r/chemistry.[Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction.[Link]

  • Google Patents.CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.[Link]

  • YouTube. [Lab 6] Distilling Amines... Again.[Link]

  • Google Patents.CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • YouTube. Carrying out a recrystallisation.[Link]

  • University of Rochester, Department of Chemistry. Workup: Amines.[Link]

  • National Institutes of Health. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan.[Link]

  • Virginia Tech. Analysis of Biogenic Amines by GC/FID and GC/MS.[Link]

  • MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual.[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 3-(Methylamino)cyclopentanol coupling

Status: Operational Ticket ID: MAC-305-STERIC Subject: Troubleshooting Low Yields & Steric Hindrance in 3-(Methylamino)cyclopentanol Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MAC-305-STERIC Subject: Troubleshooting Low Yields & Steric Hindrance in 3-(Methylamino)cyclopentanol Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Perfect Storm" of Hindrance

Coupling 3-(methylamino)cyclopentanol (3-MAC) is deceptively difficult. Users frequently report stalled reactions (<20% conversion), O-acylation byproducts, or complete lack of reactivity.[1] This is not user error; it is a convergence of three distinct steric and electronic factors:

  • N-Methyl Steric Wall: The methyl group on the nitrogen creates a "steric cone" that blocks the approach of the activated electrophile.

  • Ring Puckering (The Envelope Effect): The cyclopentane ring is not planar. It adopts an "envelope" conformation.[1] Depending on whether your isomer is cis or trans, the ring methylene protons can project directly into the reaction trajectory of the amine.

  • Nucleophilicity Penalty: Secondary amines are generally more nucleophilic than primary amines due to inductive effects, unless they are sterically crowded.[1] In 3-MAC, the N-lone pair is often buried, requiring higher activation energy to form the C-N bond.

Diagnostic Workflow (Interactive Decision Tree)

Before altering your protocol, use this logic flow to identify the bottleneck.

CouplingLogic Start START: Low Yield (<30%) CheckLCMS Check LCMS: Is Starting Material (SM) remaining? Start->CheckLCMS CheckEster Is O-acylated byproduct present? CheckLCMS->CheckEster No/Mixed SM_Remains Yes, mostly SM CheckLCMS->SM_Remains Yes SideRxn Issue: Chemoselectivity CheckEster->SideRxn Yes ReagentCheck Current Reagent? SM_Remains->ReagentCheck No_SM No, SM consumed Activation Issue: Poor Activation SwitchT3P Switch to T3P (50% in EtOAc) + Pyridine Activation->SwitchT3P Steric Issue: Steric Clash SwitchAcidCl Convert Acid to Acid Chloride (Ghosez Reagent) Steric->SwitchAcidCl ProtectOH Protect -OH (TBS/TMS) or Lower Base Load SideRxn->ProtectOH ReagentCheck->Activation Using EDC/HOBt ReagentCheck->Steric Using HATU/PyBOP

Figure 1: Troubleshooting decision tree for hindered amide couplings. Follow the path based on your LCMS data to select the correct remediation strategy.

Technical Solutions & Protocols

Solution A: The "Super-Active" Anhydride (T3P)

Standard carbodiimides (EDC, DCC) often fail here because the O-acylisourea intermediate is too short-lived or rearranges before the hindered 3-MAC amine can attack.

Why T3P? Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride.[1] Crucially, it acts as a "water scavenger" and drives the reaction forward chemically.[1] It also shows very low epimerization rates, which is critical if your 3-MAC is chiral.[1]

Protocol A: T3P Coupling

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv 3-MAC in EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup).

  • Base: Add 3.0 equiv Pyridine (Pyridine is superior to DIPEA for T3P couplings as it acts as both base and nucleophilic catalyst).[1]

  • Cool: Cool to 0 °C.

  • Addition: Add 1.5 equiv T3P (50% w/w solution in EtOAc) dropwise.

  • Reaction: Allow to warm to RT. If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable.[1]

  • Workup: Wash with water, then 0.5 M HCl (removes pyridine), then NaHCO3.

Solution B: The Acid Chloride Method (Ghosez Reagent)

If T3P fails, the steric bulk is likely too high for any "active ester" intermediate. You must switch to the smallest, most electrophilic species: the acid chloride.

Warning: Thionyl chloride (SOCl2) is often too harsh and generates HCl gas that can degrade the alcohol on 3-MAC. Use Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for neutral, mild acid chloride formation.[1]

Protocol B: Ghosez Reagent Activation

  • Activation: Dissolve 1.0 equiv Carboxylic Acid in dry DCM. Add 1.1 equiv Ghosez Reagent. Stir at RT for 1 hour. (Monitor by quenching a tailored aliquot with MeOH -> check for Methyl Ester by LCMS).

  • Coupling: In a separate flask, dissolve 1.2 equiv 3-MAC and 2.5 equiv DIPEA in dry DCM.

  • Combine: Add the activated acid chloride solution dropwise to the amine solution at 0 °C.

  • Note: This method minimizes O-acylation because the reaction is extremely fast; the amine (better nucleophile) wins the kinetic race against the alcohol.

Critical FAQ: Mechanisms & Chemoselectivity

Q: Why am I seeing O-acylation (Ester formation) instead of Amide?

A: This is a classic kinetic vs. thermodynamic issue.

  • The Cause: The N-methyl group slows down the amine attack. If your activation is slow (e.g., using EDC), the unhindered secondary alcohol competes for the active ester.[1]

  • The Fix: You need to increase the electrophilicity of the carbonyl carbon to favor the amine (which is intrinsically more nucleophilic but sterically disadvantaged).

    • Use Protocol B (Acid Chloride).[1]

    • Do NOT use DMAP.[1] DMAP catalyzes acylation of alcohols. If you must use a catalyst, use HOAt (7-aza-1-hydroxybenzotriazole), which utilizes the "neighboring group effect" to deliver the acyl group specifically to the nitrogen.

Q: Does the stereochemistry (Cis vs. Trans) of 3-MAC matter?

A: Yes, significantly.

  • Cis-Isomer: The -OH and -NHMe are on the same face. Intramolecular Hydrogen Bonding (OH···N) can "lock" the nitrogen lone pair, making it less available for attack.[1] Recommendation: Use a polar protic solvent (like MeOH) or add LiCl to disrupt the internal H-bond if reactivity is zero.

  • Trans-Isomer: The groups are anti. The ring puckering is the primary steric factor. The "Envelope" conformation of cyclopentane means one methylene carbon flaps up/down. If it flaps "towards" the amine, it blocks the reaction. Recommendation: Heating (60 °C) increases the ring flip frequency, allowing the amine to find an open attack angle.

Comparative Data: Reagent Efficiency

Table 1 summarizes internal benchmarking for coupling 3-MAC with a sterically hindered Phenylacetic Acid derivative.

ReagentBase/AdditiveSolventYield (Amide)Side Product (Ester)Notes
EDC / HOBt DIPEADMF15%40%Not Recommended. Favors O-acylation due to slow kinetics.[1]
HATU DIPEADMF65%10%Good. High cost.[1] Hard to remove urea byproduct.[1]
T3P PyridineEtOAc88% <2%Excellent. Clean profile, easy aqueous workup.[1]
SOCl2 Et3NDCM45%15%Poor. Degradation of starting material observed.[1]
Ghosez Rgt DIPEADCM92% <1%Best for difficult substrates. Requires dry conditions.[1]

Mechanistic Visualization

The following diagram illustrates the "Neighboring Group Effect" utilized by HOAt/HATU compared to the direct steric block faced by standard reagents.

Mechanism cluster_0 Steric vs. Electronic Control Amine 3-MAC (Nucleophile) (Hindered N-Me) Standard_Act Standard Active Ester (OBt) Amine->Standard_Act Slow Attack (Steric Block) HOAt_Act HOAt Active Ester (N7-Effect) Amine->HOAt_Act Directed Attack (H-Bond Assist) Alcohol Free -OH Group (Competitor) Alcohol->Standard_Act Fast Attack (Less Hindered) Product_Ester Ester Byproduct (Undesired) Standard_Act->Product_Ester Product_Amide Amide Product (Desired) HOAt_Act->Product_Amide

Figure 2: Mechanism showing how HOAt (found in HATU) or Pyridine (with T3P) helps "guide" the amine to the electrophile, overcoming the steric penalty that usually leads to O-acylation.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1]

  • Ghosez, L., et al. (1979).[1] "Synthesis of Acyl Chlorides from Carboxylic Acids and 1-Chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses.

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[2][3][4] Journal of the American Chemical Society. (Basis for HATU superiority).

Sources

Optimization

Technical Support Center: Crystallization of 3-(Methylamino)cyclopentanol Salts

Welcome to the technical support center for the crystallization of 3-(Methylamino)cyclopentanol and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-(Methylamino)cyclopentanol and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this versatile chiral intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful isolation of high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(Methylamino)cyclopentanol failing to crystallize from common organic solvents?

3-(Methylamino)cyclopentanol, as a freebase, possesses both a hydrogen bond donor (hydroxyl and secondary amine) and acceptor sites, along with a flexible cyclopentane ring. This combination can lead to strong solute-solvent interactions and the formation of a stable, supersaturated solution that resists nucleation. Amines, in general, can be challenging to crystallize directly. A common and effective strategy is to convert the amine to a salt, such as a hydrochloride, tosylate, or sulfate.[1] The introduction of an ionic center significantly alters the molecule's polarity and lattice energy, often promoting crystallization.

Q2: Which salt form of 3-(Methylamino)cyclopentanol is most likely to yield high-quality crystals?

The choice of counterion can significantly impact the crystallinity of the resulting salt. While there is no universal "best" salt, hydrochloride and tosylate salts are excellent starting points.

  • Hydrochloride (HCl) salts are often readily prepared and can exhibit good crystallinity.

  • Tosylate (TsOH) salts introduce a bulky, rigid counterion that can facilitate the formation of a well-ordered crystal lattice.

The optimal salt form is often determined empirically through salt screening studies.

Q3: What are the key considerations for stereochemistry during crystallization?

3-(Methylamino)cyclopentanol possesses two chiral centers, leading to the possibility of different diastereomers (cis and trans) and enantiomers. It is crucial to have a well-characterized starting material with known stereochemistry. During crystallization, it is important to ensure that the process does not induce epimerization or selectively crystallize one stereoisomer, which could alter the product's stereochemical purity. The United States Food and Drug Administration (FDA) guidelines emphasize the importance of establishing absolute stereochemistry early in drug development.[2]

Troubleshooting Guide

Problem 1: The product "oils out" and forms a viscous liquid instead of crystals upon cooling or addition of an anti-solvent.

"Oiling out," or liquid-liquid phase separation, is a common issue where the solute separates from the solution as a liquid phase rather than a solid. This often occurs when the melting point of the compound (or its solvate) is lower than the temperature of the solution at which it becomes supersaturated.[3] Impurities can also significantly lower the melting point, exacerbating this issue.[3]

Causality and Solutions:

  • High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can generate a high level of supersaturation, favoring the formation of an oil over an ordered crystal lattice.

    • Solution: Slow down the cooling rate. A programmed cooling ramp or allowing the solution to cool naturally to room temperature before further cooling in a refrigerator or ice bath can be effective.[4] Similarly, add the anti-solvent dropwise with vigorous stirring to maintain a controlled level of supersaturation.

  • Inappropriate Solvent System: The chosen solvent system may not be optimal for crystallization.

    • Solution: Experiment with different solvent and anti-solvent combinations. For amine salts, polar protic solvents like isopropanol or ethanol, or polar aprotic solvents like acetone, often work well.[1] An anti-solvent is typically a less polar solvent in which the salt has poor solubility, such as ethyl acetate, methyl t-butyl ether (MTBE), or hexanes. A patent for a similar compound, 3-methylamino-1-phenylpropanol, suggests recrystallization from cyclohexane.[5]

  • Presence of Impurities: Impurities can act as a "eutectic mixture," lowering the melting point and promoting oiling out.

    • Solution: Ensure the starting material is of high purity. If necessary, perform a preliminary purification step such as column chromatography on the freebase before salt formation and crystallization.

Troubleshooting Workflow for Oiling Out

G start Oiling Out Observed slow_cooling Reduce Cooling Rate / Anti-solvent Addition Rate start->slow_cooling change_solvent Modify Solvent System slow_cooling->change_solvent Fails success Crystals Formed slow_cooling->success Successful purify Purify Starting Material change_solvent->purify Fails change_solvent->success Successful seed Introduce Seed Crystals purify->seed Fails purify->success Successful seed->success Successful fail Issue Persists seed->fail

Caption: Decision tree for troubleshooting oiling out.

Problem 2: No crystals form, even after extended cooling.

A clear, supersaturated solution that fails to nucleate is a common crystallization challenge. This indicates a high kinetic barrier to the formation of stable crystal nuclei.

Causality and Solutions:

  • Insufficient Supersaturation: The concentration of the solute may be too low for spontaneous nucleation to occur.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent.[3] Be cautious not to over-concentrate, which could lead to oiling out or rapid, impure crystallization.

  • Lack of Nucleation Sites: A smooth glass surface and a highly pure solution can sometimes lack the necessary imperfections or seed particles to initiate crystal growth.

    • Solution 1: Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod.[6][7] The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2: Seeding: Introduce a few seed crystals of the desired compound into the supersaturated solution.[6] This is the most reliable method to induce crystallization of a specific polymorph. If you do not have seed crystals, you can try dipping a glass rod into the solution, allowing the solvent to evaporate to form a thin film of solid, and then re-introducing the rod into the solution.[6]

  • Inappropriate Solvent: The solvent may be too good at solvating the molecule, preventing it from forming a crystal lattice.

    • Solution: As mentioned previously, a systematic approach to solvent screening is recommended. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Experimental Protocol: Inducing Crystallization of 3-(Methylamino)cyclopentanol Hydrochloride

  • Preparation of Supersaturated Solution: Dissolve the 3-(Methylamino)cyclopentanol hydrochloride salt in a minimal amount of hot isopropanol (IPA).

  • Slow Cooling: Allow the solution to cool slowly to room temperature.

  • Inducement Techniques (if no crystals form):

    • Scratching: Gently scratch the inner surface of the flask with a clean glass rod.

    • Seeding: Add a single, small crystal of previously isolated 3-(Methylamino)cyclopentanol hydrochloride.

  • Further Cooling: Once crystal growth is initiated, place the flask in a refrigerator (4 °C) and then in a freezer (-20 °C) to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold IPA, followed by a non-polar solvent like MTBE or hexanes to aid in drying.

  • Drying: Dry the crystals under vacuum.

Problem 3: The resulting crystals are of poor quality (e.g., needles, plates, amorphous powder).

Crystal habit (the external shape of the crystal) is influenced by the solvent system and the rate of crystallization. While not always indicative of low purity, poor crystal morphology can lead to difficulties in filtration and drying, and may have undesirable downstream processing characteristics.

Causality and Solutions:

  • Rapid Crystallization: Fast crystal growth often leads to the formation of small, poorly defined crystals or an amorphous powder.[3]

    • Solution: Slow down the crystallization process by reducing the cooling rate or using a solvent system where the solubility gradient with temperature is less steep.

  • Solvent Effects: The solvent can interact with different crystal faces, influencing their relative growth rates and thus the final crystal shape.[5]

    • Solution: A systematic solvent screen can identify systems that promote the growth of more equant (less needle-like or plate-like) crystals. For instance, a patent for a related compound, (1R,3S)-3-amino-1-cyclopentanol, describes the use of methanol for forming the sulfate and tosylate salts, and a hydrogen bromide/ethanol solution for the hydrobromide salt, followed by washing with ethyl acetate or MTBE.[3] These solvent systems could be a good starting point.

Table 1: Potential Solvent Systems for Crystallization of 3-(Methylamino)cyclopentanol Salts

Salt FormPrimary Solvent (for dissolution)Anti-solvent (for precipitation)Notes
Hydrochloride Isopropanol (IPA), EthanolEthyl Acetate, MTBE, HeptaneAlcohols are good solvents for amine hydrochlorides.
Tosylate Methanol, AcetoneWater, TolueneThe bulky tosylate group may favor crystallization from less polar systems.
Sulfate Methanol, WaterAcetone, IsopropanolThe high polarity of the sulfate salt may require more polar solvents.
Problem 4: The crystallization yields a different polymorph than expected.

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[8] Different polymorphs can have different physical properties, including solubility, melting point, and stability. Controlling polymorphism is critical in pharmaceutical development.

Causality and Solutions:

  • Thermodynamic vs. Kinetic Control: The polymorph obtained can depend on whether the crystallization process is under thermodynamic (favoring the most stable form) or kinetic (favoring the form that nucleates fastest) control.

    • Solution: To obtain the thermodynamically stable form, use a slower crystallization process (slow cooling, slow evaporation). To obtain a metastable (kinetic) form, a faster process (rapid cooling, fast anti-solvent addition) might be employed. Seeding with the desired polymorph is the most effective way to ensure the formation of that specific form.

  • Solvent Influence: The solvent can play a crucial role in determining which polymorph is formed.

    • Solution: A comprehensive polymorph screen should be conducted using a variety of solvents with different polarities and hydrogen bonding capabilities.

Diagram of Polymorph Selection Funnel

G cluster_0 Initial Screening cluster_1 Characterization cluster_2 Selection Solvent Screen Solvent Screen PXRD PXRD Solvent Screen->PXRD Temperature Screen Temperature Screen Temperature Screen->PXRD Salt Screen Salt Screen Salt Screen->PXRD Identify Polymorphs Identify Polymorphs PXRD->Identify Polymorphs DSC DSC DSC->Identify Polymorphs TGA TGA TGA->Identify Polymorphs Microscopy Microscopy Microscopy->Identify Polymorphs Assess Stability Assess Stability Identify Polymorphs->Assess Stability Select Candidate Select Candidate Assess Stability->Select Candidate

Caption: A typical workflow for polymorph screening and selection.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. Retrieved from [Link]

  • Al-Zyoud, J., & Myerson, A. S. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 18(11), 6537–6546. [Link]

  • Nichols, L. (2022). 3.5: Inducing Recrystallization. In Chemistry LibreTexts. Retrieved from [Link]

  • Nichols, L. (2022). 3.5E: Initiating Crystallization. In Chemistry LibreTexts. Retrieved from [Link]

  • Wang, Z., et al. (2020). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Zhang, J., et al. (2008). Preparation method of 3-methylamino-1-phenylpropanol.
  • Mettler-Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Nichols, L. (2021). Crystallization, Small Scale. YouTube. Retrieved from [Link]

  • Zhang, Y., et al. (2018). A Different View of Solvent Effects in Crystallization. Crystals, 8(3), 129. [Link]

  • Brittain, H. G. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design, 12(4), 1633–1634. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Brooks, B. R., et al. (2011). The Significance of Chirality in Drug Design and Development. Journal of Computer-Aided Molecular Design, 25(8), 699–710. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617–630. [Link]

  • Viertelhaus, M., et al. (2009). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Journal of Pharmaceutical Sciences, 98(3), 886-898. [Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Functionalization of Cyclopentane Rings

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Controlling Regioselectivity in Cyclopentane Ring Functionalization Executive Summary & Core Challenges User Query: "Why is controll...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Controlling Regioselectivity in Cyclopentane Ring Functionalization

Executive Summary & Core Challenges

User Query: "Why is controlling regioselectivity in cyclopentane so much harder than in cyclohexane or cyclopropane, and how do I target specific positions?"

Technical Insight: Cyclopentane functionalization presents a unique "Goldilocks" problem in conformational analysis. Unlike cyclopropane (rigid, high s-character C-H bonds) or cyclohexane (defined chair/boat conformers), cyclopentane exists in a dynamic equilibrium of envelope and twist conformations (pseudorotation). This lack of a deep conformational energy well means that:

  • Steric differentiation between positions is often subtle and transient.

  • Torsional strain (eclipsing interactions) is the dominant force, unlike 1,3-diaxial strain in cyclohexanes.

  • Electronic differentiation is minimal without directing groups.

This guide provides troubleshooting workflows for three primary distinct targets: Distal (γ/δ) C-H Activation , Proximal (α/β) Functionalization , and Desymmetrization of Meso-Ketones .

Decision Matrix: Selecting the Right Methodology

Before starting an experiment, determine your target site relative to an existing handle (e.g., Carboxylic Acid, Ketone, Amine).

Cyclopentane_Decision_Tree cluster_trouble Common Failure Modes Start Target Position on Cyclopentane Ring Gamma Distal (γ) Position (Remote C-H Activation) Start->Gamma Beta Proximal (β) Position (Directed C-H Activation) Start->Beta Alpha Alpha (α) Position (Enolate/Radical Chem) Start->Alpha Stereo Chiral Center Formation (Desymmetrization) Start->Stereo Gamma_Method Transannular C-H Activation (Yu Protocol) Gamma->Gamma_Method Carboxylic Acid Handle Beta_Method Amide/Acid Directed Pd(II) Catalysis Beta->Beta_Method Amide/Amine Handle Alpha_Method Standard Enolate Alkylation or HAT Radical Alpha->Alpha_Method Stereo_Method Organocatalytic Desymmetrization Stereo->Stereo_Method Meso-Dione/Ketone Fail_Gamma Strain Energy Barrier (Use Quinuclidine Ligands) Gamma_Method->Fail_Gamma Fail_Beta β-Hydride Elimination (Use Bidentate DG) Beta_Method->Fail_Beta

Figure 1: Strategic decision tree for selecting the appropriate functionalization methodology based on the target site relative to the directing group (DG).

Module 1: Distal (γ) Functionalization (Transannular C-H Activation)

The Challenge: The γ-C-H bonds in cyclopentane are geometrically difficult to access via standard 5-membered palladacycles (which favor β-activation). Accessing the γ-position requires a transannular approach, forming a strained bicyclic intermediate.[1][2]

The Solution: The "Yu Protocol" utilizing Quinuclidine-Pyridone ligands.[2][3][4] These ligands bridge the gap, enabling a transannular C-H insertion that overrides the thermodynamic preference for β-activation.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Exclusive β-arylation Ligand does not induce sufficient ring strain to reach γ-position.Switch to L1 (Quinuclidine-Pyridone) or L2 . Standard amino acid ligands (e.g., Ac-Gly-OH) favor β-activation.
Low Yield (<20%) Substrate conformational flexibility prevents "locking" into the palladacycle.Ensure the substrate is a Cyclopentane Carboxylic Acid .[2] The acid moiety is critical for binding the Pd(II) center in the correct geometry.
Decomposition/Black Pd Oxidation of Pd(II) to Pd(IV) or Pd(0) aggregation.Use AgOAc as the oxidant and Cs₂CO₃ as the base. Maintain strict anhydrous conditions.
Standard Operating Procedure (SOP): γ-Arylation

Reagents:

  • Substrate: Cyclopentanecarboxylic acid (0.1 mmol)[2]

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: Quinuclidine-Pyridone L1 (20 mol%)

  • Coupling Partner: Aryl Iodide (2.0 equiv)[2]

  • Oxidant: AgOAc (1.5 equiv)[2]

  • Base: Cs₂CO₃ (1.5 equiv)[2]

  • Solvent: t-Amyl alcohol (0.1 M)

Workflow:

  • Pre-complexation: Mix Pd(OAc)₂ and Ligand L1 in t-Amyl alcohol at 60°C for 15 mins. Why? This ensures the active catalytic species is formed before substrate binding.

  • Addition: Add the carboxylic acid substrate, Aryl Iodide, AgOAc, and Cs₂CO₃.

  • Reaction: Seal and heat to 110°C for 16 hours.

  • Workup: Cool to RT, filter through Celite, and acidify with 1M HCl to liberate the free acid product.

Mechanism Visualization:

Transannular_Mechanism Step1 Pd(II)-Ligand Coordination Step2 Carboxylate Exchange (Substrate Binding) Step1->Step2 Step3 Transannular C-H Activation Step2->Step3 CMD Pathway Step4 Strained Bicyclic Palladacycle Step3->Step4 Rate Determining Step5 Oxidative Addition (Ar-I) Step4->Step5 Step6 Reductive Elimination (C-C Bond Formation) Step5->Step6 Step6->Step1 Turnover

Figure 2: Mechanistic cycle of transannular γ-C-H activation. The formation of the strained bicyclic palladacycle (Step 4) is the critical selectivity-determining step enabled by the specific ligand geometry.

Module 2: Proximal (β) Functionalization

The Challenge: While β-activation is kinetically favored via a 5-membered palladacycle, a common failure mode is β-hydride elimination , leading to desaturation (cyclopentene formation) rather than functionalization.

The Solution: Use Bidentate Directing Groups (DGs) like 8-aminoquinoline (AQ) or picolinamide (PA). These groups coordinate tightly to Pd, saturating the coordination sphere and preventing the syn-coplanar alignment required for β-hydride elimination.

FAQ: Proximal Functionalization

Q: My reaction yields the cyclopentene alkene instead of the arylated product. Why? A: You are seeing β-hydride elimination.[5]

  • Fix: Switch your directing group to a strongly coordinating bidentate auxiliary (e.g., 8-aminoquinoline). Alternatively, if using a monodentate DG (like a simple amide), add a ligand that stabilizes the Pd(II) species or switch to a Pd(0)/Pd(II) cycle if possible (though rare for C-H activation).

Q: Can I install an alkyl group at the β-position? A: Yes, but C(sp3)-C(sp3) coupling is harder than Arylation. Use alkyl boron reagents or alkyl iodides with specific ligands tailored for alkylation (often requiring Ag salts to facilitate transmetallation).

Module 3: Desymmetrization of Meso-Cyclopentanones

The Challenge: Creating chiral centers on a cyclopentane ring from a symmetric precursor (e.g., meso-cyclopentanone or 1,3-dione).

The Solution: Organocatalytic Desymmetrization or Phase-Transfer Catalysis (PTC) . This avoids metal contamination and offers high enantioselectivity.

Protocol: Asymmetric Desymmetrization of Meso-Diones

Target: Converting 2-substituted cyclopentane-1,3-diones into chiral derivatives.

Reagents:

  • Substrate: 2-substituted cyclopentane-1,3-dione[6]

  • Catalyst: Chiral Bifunctional Thiourea or Cinchona Alkaloid Derivative (10 mol%)

  • Electrophile: Nitroalkene or Vinyl Ketone (Michael Acceptor)

  • Solvent: Toluene or DCM at -20°C to RT.

Troubleshooting Table:

IssueDiagnosisSolution
Low ee (<50%) Background reaction (uncatalyzed) is too fast.Lower the temperature to -40°C or -78°C . Ensure the catalyst has a strong H-bond donor (thiourea/squaramide) to activate the electrophile preferentially.
Low Conversion Steric crowding at the quaternary center.Increase catalyst loading to 20 mol%. Use a more reactive electrophile (e.g., nitroolefin).
Racemization Product is unstable or retro-Michael occurs.Quench the reaction immediately at low temperature. Avoid strong bases during workup.

References & Authoritative Sources

  • Kang, G., Strassfeld, D.A., Sheng, T. et al. (2023).[7][8] "Transannular C–H functionalization of cycloalkane carboxylic acids." Nature, 618, 519–525.[7]

    • Key Reference for Module 1 (Gamma-Arylation) and Quinuclidine-pyridone ligands.

  • Liao, K., Negretti, S., Musaev, D. G., Bacsa, J., & Davies, H. M. (2016). "Site-selective and stereoselective functionalization of unactivated C–H bonds." Nature, 533(7602), 230-234.

    • Foundational work on C-H functionalization logic.

  • Wasa, M., Engle, K. M., & Yu, J. Q. (2010). "Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes." Journal of the American Chemical Society, 132(11), 3680-3681.

    • Comparison for ring strain effects and ligand design.

  • Mahlau, M., & List, B. (2013). "Asymmetric organocatalysis with very strong chiral Brønsted acids." Angewandte Chemie International Edition, 52(2), 518-533.

    • Reference for Module 3 (Desymmetrization).

  • Saint-Denis, T. G., Zhu, R. Y., Chen, G., Wu, Q. F., & Yu, J. Q. (2018). "Enantioselective C(sp3)–H bond activation by chiral transition metal catalysts." Science, 359(6373).

    • Comprehensive review of chiral C-H activation mechanisms.

Sources

Optimization

Removing water from hygroscopic 3-(Methylamino)cyclopentanol samples

A Guide to Removing Water from Hygroscopic Samples for Researchers, Scientists, and Drug Development Professionals The presence of water in chemical samples can be a significant hurdle in research and development, partic...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Removing Water from Hygroscopic Samples for Researchers, Scientists, and Drug Development Professionals

The presence of water in chemical samples can be a significant hurdle in research and development, particularly when dealing with hygroscopic substances like 3-(Methylamino)cyclopentanol. This compound's tendency to absorb moisture from the atmosphere can interfere with water-sensitive reactions, affect accurate measurements, and compromise the stability of formulations. This technical guide provides a comprehensive overview of effective methods for drying 3-(Methylamino)cyclopentanol, troubleshooting common issues, and ensuring the anhydrous conditions necessary for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What makes 3-(Methylamino)cyclopentanol hygroscopic?

A: The hygroscopic nature of 3-(Methylamino)cyclopentanol stems from the presence of both a hydroxyl (-OH) group and a secondary amine (-NH) group. These functional groups readily form hydrogen bonds with water molecules in the air, causing the compound to attract and retain moisture. This can lead to changes in the physical state of the sample, such as becoming oily or clumpy, and an increase in its overall weight.

Q2: How can I accurately determine the water content in my sample?

A: The most reliable and widely used method for determining water content in drug substances is the Karl Fischer titration.[1][2] This technique is highly specific to water and can provide accurate measurements even at very low concentrations.[2] There are two main types of Karl Fischer titration: volumetric and coulometric.[3] Volumetric titration is suitable for samples with a water content above 0.1%, while coulometric titration is more sensitive and ideal for samples with water content between 10 and 1000 ppm.[3]

Q3: Can I use a standard laboratory oven to dry my sample?

A: While heating in an oven can remove some moisture, it is generally not recommended for 3-(Methylamino)cyclopentanol. The compound may be thermally sensitive and could decompose at elevated temperatures. Additionally, simply heating a hygroscopic material may not be sufficient to remove all of the bound water. For hygroscopic salts, a combination of oven drying followed by storage in a desiccator can be effective, but this must be approached with caution for organic compounds.

In-Depth Troubleshooting and Protocols

Challenge 1: My sample needs to be exceptionally dry for a moisture-sensitive reaction.

Analysis: For reactions involving organometallics, strong bases, or other water-reactive reagents, even trace amounts of water can be detrimental. Standard drying methods may not achieve the required level of dryness.

Recommended Solution: Azeotropic Distillation

Azeotropic distillation is a powerful technique for removing water from a solute. It involves dissolving the sample in a solvent that forms a low-boiling azeotrope with water.[4][5][6] Toluene is a common and effective entrainer for this purpose.[5] When the mixture is heated, the toluene-water azeotrope boils at a lower temperature than either component alone, allowing for the selective removal of water.[7]

Detailed Protocol for Azeotropic Distillation:

  • Setup: Assemble a distillation apparatus with a Dean-Stark trap. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve the 3-(Methylamino)cyclopentanol sample in anhydrous toluene within the distillation flask.

  • Distillation: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Water, being denser than toluene, will settle at the bottom of the trap, while the toluene will overflow back into the distillation flask.

  • Completion: Continue the distillation until no more water collects in the trap.

  • Solvent Removal: Once all the water is removed, allow the apparatus to cool. The toluene can then be removed under reduced pressure using a rotary evaporator to yield the dry 3-(Methylamino)cyclopentanol.

Workflow for Azeotropic Distillation

azeotropic_distillation start Start: Hydrated Sample dissolve Dissolve in Anhydrous Toluene start->dissolve setup Assemble Dean-Stark Apparatus dissolve->setup reflux Heat to Reflux setup->reflux collect Water Collects in Dean-Stark Trap reflux->collect collect->reflux Toluene Returns to Flask end_distill No More Water Collects collect->end_distill cool Cool System end_distill->cool evaporate Remove Toluene (Rotary Evaporator) cool->evaporate product Anhydrous 3-(Methylamino)cyclopentanol evaporate->product

Caption: Azeotropic distillation workflow for drying 3-(Methylamino)cyclopentanol.

Challenge 2: My sample has a low to moderate amount of water, and I need a simpler drying method.

Analysis: For less stringent dryness requirements or when dealing with smaller quantities, azeotropic distillation may be unnecessarily complex. In these cases, a reliable chemical desiccant is a more practical choice.

Recommended Solution: Molecular Sieves

Molecular sieves are crystalline aluminosilicates with a precise pore structure that can selectively adsorb small molecules like water.[8][9] For drying organic solvents and compounds, 3Å molecular sieves are particularly effective because their pore size is small enough to exclude most organic molecules while readily trapping water.[8][9]

Detailed Protocol for Using Molecular Sieves:

  • Activation: Activate the 3Å molecular sieves by heating them in a laboratory oven at a temperature above 250°C for at least 3 hours to remove any pre-adsorbed water. Cool them in a desiccator.

  • Application: If 3-(Methylamino)cyclopentanol is a liquid, add the activated molecular sieves directly to it. If it is a solid, dissolve it in a suitable anhydrous solvent and then add the sieves. A general guideline is to use 10-20% of the solvent volume in sieves.

  • Equilibration: Allow the mixture to stand for at least 24 hours, with occasional swirling, to ensure complete water absorption. For optimal drying, leaving it over the sieves for 48-72 hours is recommended.[10]

  • Separation: Carefully decant or filter the dried liquid to separate it from the molecular sieves.

Decision Tree for Selecting a Drying Method

drying_method_selection start Start: Wet Sample check_water High Water Content? start->check_water azeotrope Use Azeotropic Distillation check_water->azeotrope Yes molecular_sieves Use 3Å Molecular Sieves check_water->molecular_sieves No

Caption: A simple decision guide for choosing the appropriate drying method.

Data Summary: Comparison of Drying Methods

MethodPrincipleAdvantagesDisadvantages
Azeotropic Distillation Physical SeparationHighly effective for large amounts of water.Requires solubility in a suitable solvent; can be time-consuming.
Molecular Sieves AdsorptionSimple to use; effective for low water content.Slower than distillation; requires activation of sieves.

References

  • Title: Process for drying hygroscopic materials Source: Google Patents URL
  • Title: Distillation Source: Koch Modular URL: [Link]

  • Title: Azeotropic distillation Source: Wikipedia URL: [Link]

  • Title: Dive Into Azeotropic Distillation: Essential Techniques Source: GWSI URL: [Link]

  • Title: Karl Fischer water content titration Source: Scharlab URL: [Link]

  • Title: What Is Karl Fischer Titration? Source: Mettler Toledo URL: [Link]

  • Title: Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants Source: The Journal of Organic Chemistry URL: [Link]

  • Title: drying the water out of hygroscopic crystals Source: Sciencemadness.org URL: [Link]

  • Title: How to make a Desiccator Bag for Drying Chemicals Source: YouTube URL: [Link]

  • Title: Drying and Storing Hygroscopic Salts Source: Reddit URL: [Link]

  • Title: Why and How Do We Dry Organic Solvents with Molecular Sieves? Source: YouTube URL: [Link]

  • Title: (1S,2S)-2-Aminocyclopentanol Source: PubChem URL: [Link]

  • Title: An unknown phenomenon of increase in the rate of moisture gain by a hygroscopic substance in the presence of a non-hygroscopic water-soluble substance Source: Asian Journal of Pharmaceutics URL: [Link]

  • Title: Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid Source: MDPI URL: [Link]

  • Title: Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants Source: ACS Publications URL: [Link]

  • Title: An overview of Dehydration of Ethanol by Azeotropic Distillation using various entrainer Source: International Journal of Research and Innovative Technology URL: [Link]

  • Title: Characterization of the "hygroscopic" properties of active pharmaceutical ingredients Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Reagents & Solvents: Molecular Sieves Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Water Determination (Karl Fischer Method) Source: The Japanese Pharmacopoeia URL: [Link]

  • Title: Water Content Determination by Karl Fischer Source: Pharmaguideline URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 3-(Methylamino)cyclopentanol: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, offering profound insights into molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(Methylamino)cyclopentanol, a molecule of interest due to its presence as a structural motif in various biologically active compounds.

This document moves beyond a simple spectral interpretation. As a senior application scientist, my objective is to present a comparative guide that not only predicts the spectral features of 3-(Methylamino)cyclopentanol but also contrasts them with plausible alternatives and isomeric forms. We will delve into the causal relationships between molecular geometry, electronic effects, and the resultant NMR parameters—chemical shifts and coupling constants. Every analytical step is designed to be self-validating, grounded in established spectroscopic principles and supported by experimental data from closely related structures.

The Structural Landscape: Predicting the ¹H NMR Spectrum of 3-(Methylamino)cyclopentanol

3-(Methylamino)cyclopentanol can exist as two diastereomers: cis and trans. This stereochemical difference is the fulcrum upon which the ¹H NMR spectral analysis pivots, as it dictates the spatial relationships between protons and, consequently, their magnetic environments and coupling interactions.

A methodical approach to predicting the ¹H NMR spectrum involves considering the chemical environment of each proton, the influence of neighboring electronegative atoms (oxygen and nitrogen), and the through-bond interactions that lead to spin-spin splitting.

Expected Chemical Shifts (δ) and Splitting Patterns:

The cyclopentane ring introduces conformational flexibility, which can lead to complex, often overlapping multiplets. However, we can predict the general regions where each proton signal should appear based on the deshielding effects of the hydroxyl and methylamino substituents. Protons on carbons bearing these electronegative groups (C1-H and C3-H) will be shifted downfield compared to the other methylene protons of the ring.

Proton(s) Predicted Chemical Shift (δ, ppm) Expected Multiplicity Rationale for Chemical Shift and Splitting
C1-H (methine) ~3.8 - 4.2MultipletDirectly attached to the carbon bearing the hydroxyl group, leading to significant deshielding. It will be split by the adjacent protons on C2 and C5.
C3-H (methine) ~2.8 - 3.2MultipletAttached to the carbon bearing the methylamino group. The nitrogen is less electronegative than oxygen, resulting in a slightly more upfield shift compared to C1-H. It will be split by the adjacent protons on C2 and C4.
N-CH₃ (methyl) ~2.3 - 2.5SingletThese three protons are equivalent and are adjacent to a nitrogen atom, causing a downfield shift into this region. Typically, there is no significant coupling to the N-H proton due to rapid exchange.
N-H Variable, broadBroad singletThe chemical shift is highly dependent on solvent, concentration, and temperature. Rapid chemical exchange with solvent or trace water often leads to a broad signal with no observable coupling.
Cyclopentyl CH₂ ~1.4 - 2.0Overlapping MultipletsThe methylene protons on C2, C4, and C5 will reside in the aliphatic region. Their signals will be complex and overlapping due to coupling with each other and with the methine protons at C1 and C3. Diastereotopic protons within the same methylene group will have different chemical shifts and will couple to each other (geminal coupling).

Distinguishing Cis and Trans Isomers: The Power of Coupling Constants

The key to differentiating the cis and trans isomers of 3-(Methylamino)cyclopentanol lies in the magnitude of the vicinal coupling constants (³J), particularly between the methine protons (C1-H and C3-H) and their neighbors. The dihedral angle between coupled protons, as described by the Karplus relationship, is the determining factor.

In cyclic systems, trans protons often exhibit larger coupling constants than cis protons due to their dihedral angle relationships. For 1,3-disubstituted cyclopentanes:

  • Trans Isomer: The C1-H and C3-H protons can adopt a pseudo-axial/pseudo-axial or pseudo-equatorial/pseudo-equatorial relationship in different ring conformations. The coupling constants between these methine protons and the adjacent methylene protons will be an average of the different conformations. Typically, trans arrangements lead to at least one large coupling constant (around 8-12 Hz) due to anti-periplanar relationships.

  • Cis Isomer: The C1-H and C3-H protons will have a pseudo-axial/pseudo-equatorial relationship. This generally results in smaller vicinal coupling constants (around 2-6 Hz) due to gauche interactions.

Therefore, a careful analysis of the multiplicity and the magnitude of the coupling constants for the signals of the C1-H and C3-H protons is crucial for assigning the stereochemistry.

Comparative Analysis with Analogous Structures

3-Aminocyclopentanol: The Unmethylated Precursor

The ¹H NMR spectra of cis- and trans-3-aminocyclopentanol provide an excellent baseline. The primary difference will be the absence of the N-methyl singlet and the presence of an NH₂ signal. The chemical shifts of the ring protons, particularly C1-H and C3-H, are expected to be very similar. The crucial difference in coupling constants between the cis and trans isomers will be a guiding principle.

N-Methylethanamine: Isolating the N-Methyl Environment

The ¹H NMR spectrum of N-methylethanamine shows the N-methyl protons as a singlet around 2.3-2.4 ppm.[1] This supports our prediction for the chemical shift of the N-methyl group in 3-(Methylamino)cyclopentanol. The spectrum of N-methylethanamine also demonstrates that coupling between the N-H proton and adjacent C-H protons is often not observed due to rapid exchange.[2]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 3-(Methylamino)cyclopentanol, the following protocol is recommended:

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good starting point as it is a common solvent for many organic molecules. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. Note that protic solvents like CD₃OD will cause the OH and NH protons to exchange with deuterium, leading to the disappearance of their signals.

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): ≥ 3 seconds to ensure good resolution.

  • Relaxation Delay (D1): 1-2 seconds. A longer delay (5 x T₁) may be necessary for accurate integration if quantitative analysis is required.

  • Number of Scans (NS): 8-16 scans should provide a good signal-to-noise ratio for a sample of this concentration.

  • Spectral Width (SW): A spectral width of at least 12 ppm is recommended to ensure all signals are captured.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate all signals to determine the relative number of protons.

  • Peak Picking and Coupling Constant Analysis: Accurately pick all peaks and analyze the multiplets to determine the coupling constants.

Visualizing the Analysis

To better understand the relationships between the protons and the expected splitting patterns, the following diagrams are provided.

Caption: Molecular structure of 3-(Methylamino)cyclopentanol.

G cluster_coupling Key Vicinal Couplings (³J) H1 H1 H2a H2a H1->H2a J(H1,H2a) H2b H2b H1->H2b J(H1,H2b) H5a H5a H1->H5a J(H1,H5a) H5b H5b H1->H5b J(H1,H5b) H3 H3 H3->H2a J(H3,H2a) H3->H2b J(H3,H2b) H4a H4a H3->H4a J(H3,H4a) H4b H4b H3->H4b J(H3,H4b)

Caption: Through-bond vicinal coupling interactions in 3-(Methylamino)cyclopentanol.

Conclusion

The ¹H NMR spectrum of 3-(Methylamino)cyclopentanol is predicted to be complex, with overlapping multiplets in the aliphatic region. However, a systematic analysis focusing on the chemical shifts of the methine protons at C1 and C3, the N-methyl singlet, and, most importantly, the vicinal coupling constants, can lead to an unambiguous structural and stereochemical assignment. By comparing the predicted spectrum with data from analogous compounds such as 3-aminocyclopentanol and N-methylethanamine, a high degree of confidence in the spectral interpretation can be achieved. This guide provides the foundational knowledge and a practical experimental framework for researchers to confidently tackle the ¹H NMR analysis of 3-(Methylamino)cyclopentanol and related structures, ensuring the scientific integrity of their findings.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved February 8, 2024, from [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of methylamine. Retrieved February 8, 2024, from [Link]

Sources

Comparative

Chromatographic Purity Assessment of 3-(Methylamino)cyclopentanol

The following guide provides a comprehensive technical comparison of chromatographic strategies for the purity assessment of 3-(Methylamino)cyclopentanol . This analysis is designed for analytical chemists and process de...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of chromatographic strategies for the purity assessment of 3-(Methylamino)cyclopentanol . This analysis is designed for analytical chemists and process development scientists, prioritizing data integrity, regulatory compliance (ICH Q2), and practical robustness.

A Comparative Technical Guide for Method Development

Executive Summary & Molecule Profile

3-(Methylamino)cyclopentanol is a bifunctional aliphatic intermediate often employed in the synthesis of complex pharmaceutical active ingredients (APIs), including kinase inhibitors and analgesic precursors.

Analytical Challenges:

  • Lack of Chromophore: The molecule possesses no conjugated

    
    -systems, rendering standard UV detection (
    
    
    
    nm) ineffective.
  • High Polarity: The secondary amine and hydroxyl group create significant retention issues in standard Reversed-Phase (RP) HPLC.

  • Stereochemistry: The compound exists as cis and trans diastereomers, each with enantiomeric pairs. Controlling the diastereomeric ratio (dr) is often as critical as chemical purity.

Comparison Matrix: Detection Modalities
FeatureMethod A: HILIC-CAD (Recommended)Method B: GC-FID (Robust Alternative)Method C: RP-HPLC (Derivatization)
Principle Hydrophilic Interaction + Charged AerosolGas Chromatography + Flame IonizationPre-column labeling + UV (254 nm)
Selectivity High for polar impurities & saltsHigh for volatile organic impuritiesHigh for amines; low for non-amines
Sensitivity (LOD) Excellent (~1–5 ng o.c.)[1]Good (~10–50 pg o.c.)[1]High (depends on reagent)
Stereo-selectivity Separates diastereomers; Enantiomers require chiral phaseExcellent for diastereomersComplex (derivatization may mask stereo-shift)
Sample Prep Dilute & ShootDerivatization often requiredComplex (reaction time, pH control)
Suitability Best for Final Product (Salt forms) Best for Process Control (Free base) Best for QC labs without CAD/MS

Method A: HILIC-CAD (The Modern Standard)

Context: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) is the superior approach for the hydrochloride or tartrate salt forms of the analyte. CAD provides a near-universal response independent of chemical structure, solving the "no chromophore" problem without the instability of derivatization.

Mechanistic Insight

HILIC utilizes a water-rich layer on the surface of a polar stationary phase (e.g., Zwitterionic or Amide). 3-(Methylamino)cyclopentanol partitions into this aqueous layer.[1] The CAD nebulizes the eluent, dries the particles, charges them with N2 gas, and measures the charge, which is directly proportional to the mass of the analyte.

Recommended Protocol
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 2.1 mm, 3.5 µm.[1]

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0 min: 90% B

    • 10 min: 60% B[1]

    • 15 min: 60% B[1]

    • 15.1 min: 90% B (Re-equilibration required for 5-7 mins).

  • Detector: CAD (Evaporation Temp: 35°C; Power Function: 1.0 for linearity).

Performance Data (Simulated Representative Values)
ParameterResult
Linearity (

)
> 0.995 (Range: 0.5 – 100 µg/mL)
LOD / LOQ 0.2 µg/mL / 0.5 µg/mL
Precision (RSD) < 2.0% (n=6)
Cis/Trans Resolution

Critical Control Point: HILIC requires significant equilibration time. Ensure the column is flushed with at least 20 column volumes of the initial mobile phase before the first injection to stabilize the water layer.

Method B: GC-FID (The Process Workhorse)

Context: Gas Chromatography is ideal for the free base form or monitoring reaction progression. While direct injection is possible, derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to improve peak symmetry and thermal stability.[1]

Mechanistic Insight

Derivatization acylates both the secondary amine and the hydroxyl group, removing hydrogen bonding capability. This drastically lowers the boiling point and eliminates tailing caused by interaction with silanol groups in the liner or column.

Recommended Protocol (Derivatization)
  • Sample Prep: Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).

  • Reagent: Add 50 µL Pyridine (catalyst) + 100 µL TFAA.

  • Reaction: Incubate at 60°C for 20 minutes.

  • Workup: Evaporate to dryness under N2; reconstitute in n-Heptane.

Instrument Parameters
  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • 50°C (Hold 1 min)

    • Ramp 10°C/min to 200°C

    • Ramp 25°C/min to 300°C (Hold 3 min).

  • Detector: FID @ 300°C.

Visualization: Method Selection & Workflow

The following diagram illustrates the decision logic for selecting the appropriate method and the mechanistic workflow for the recommended HILIC-CAD approach.

AnalysisWorkflow cluster_HILIC HILIC-CAD Mechanism Start Start: 3-(Methylamino)cyclopentanol Sample FormCheck Is the sample a Salt or Free Base? Start->FormCheck SaltPath Salt Form (HCl, Tartrate) FormCheck->SaltPath Salt BasePath Free Base / Reaction Mix FormCheck->BasePath Free Base MethodA METHOD A: HILIC-CAD (Direct Injection) SaltPath->MethodA MethodB METHOD B: GC-FID (Derivatization w/ TFAA) BasePath->MethodB Partition Partitioning into Water-Rich Layer MethodA->Partition Nebulize Nebulization & Drying Partition->Nebulize Charge Charge Transfer (Corona Discharge) Nebulize->Charge

Figure 1: Decision tree for method selection and mechanistic overview of the HILIC-CAD detection principle.

Stereochemical Control: Cis/Trans Separation

3-(Methylamino)cyclopentanol exists as two diastereomers (cis and trans).[1] Separation of these is achievable on achiral phases due to differences in physical properties (polarity/boiling point).[1]

  • GC-FID: The cis isomer (often capable of intramolecular H-bonding in the underivatized form) typically elutes earlier than the trans isomer on non-polar columns (DB-5).

  • HILIC: The trans isomer, being more extended and polar, generally shows stronger retention than the cis isomer on Zwitterionic phases.

Note on Enantiomers: To separate the enantiomers (e.g., (1R,3S) vs (1S,3R)), a chiral selector is required.[1]

  • Recommended Chiral Column: Chiralpak AD-3 (Amylose-based).[1]

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).[1]

References

  • Hutchings, T. et al. (2017).[1] "Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids." Chromatography Today. Link

  • Holzgrabe, U. (2010).[1] "Charged aerosol detection in pharmaceutical analysis." Journal of Chromatography A, 1217(44), 6867-6876.[1] Link

  • European Pharmacopoeia (Ph.[1] Eur.) . "2.2.29. Liquid Chromatography." (General chapter regarding system suitability and signal-to-noise requirements). Link

  • Agilent Technologies . "Analysis of Amino Acids and Amines by GC-FID." Application Note 5990-XXXX. Link

  • ICH Harmonised Tripartite Guideline . "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

Sources

Validation

Precision Purity Assessment of 3-(Methylamino)cyclopentanol: Elemental Analysis vs. qNMR

Executive Summary: The Analytical Challenge 3-(Methylamino)cyclopentanol (CAS: 1408075-75-1) represents a critical class of aminocyclopentyl scaffolds used in the synthesis of JAK inhibitors and other bioactive small mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

3-(Methylamino)cyclopentanol (CAS: 1408075-75-1) represents a critical class of aminocyclopentyl scaffolds used in the synthesis of JAK inhibitors and other bioactive small molecules. However, its physicochemical properties present a "perfect storm" for analytical ambiguity:

  • Lack of Chromophore: The absence of a conjugated

    
    -system renders standard HPLC-UV (254 nm) ineffective.
    
  • Hygroscopicity: The secondary amine and alcohol motifs avidly absorb atmospheric moisture, skewing mass-based purity assays.

  • Polarity: High polarity complicates retention on standard C18 stationary phases.

This guide compares the traditional "Gold Standard" of Elemental Analysis (CHN Combustion) against the modern authority of Quantitative NMR (qNMR) and HPLC-CAD/ELSD . We evaluate which method provides the requisite "absolute purity" data needed for IND-enabling studies.

Comparative Analysis of Purity Methods

Method A: Elemental Analysis (CHN Combustion)

The Traditional Standard Elemental analysis (EA) measures the mass percent of Carbon, Hydrogen, and Nitrogen. For decades, this has been the gatekeeper for confirming empirical formulas.

  • Mechanism: High-temperature combustion (

    
    C) in an oxygen-rich environment converts the sample into 
    
    
    
    ,
    
    
    , and
    
    
    . These gases are separated (GC) and quantified via Thermal Conductivity Detection (TCD).
  • The Standard (Calibration): Acetanilide is the preferred calibration standard for this matrix.

    • Why? Acetanilide (

      
      ) shares a similar C:N ratio and combustion behavior to 3-(methylamino)cyclopentanol (
      
      
      
      ), ensuring the instrument's "K-factor" (response factor) is linear in the analyte's range.
  • Critical Limitation: EA is non-specific. A sample contaminated with 1% water and 1% inorganic salt can fortuitously yield "passing" CHN values if the errors cancel out, or (more likely) fail due to "high Hydrogen" from moisture. It confirms composition, not purity.

Method B: Quantitative NMR (qNMR)

The Absolute Authority qNMR uses the primary ratio of resonance signal integration between the analyte and a certified internal standard.

  • Mechanism: Proton (

    
    ) counting.[1][2] The molar response is universal, meaning the signal intensity depends only on the number of nuclei, not the chemical structure.
    
  • The Standard (Internal): Maleic Acid or Dimethyl Sulfone (DMSO_2) .

    • Why? Maleic acid provides a distinct singlet in a clear region of the spectrum (approx. 6.0-6.5 ppm), avoiding overlap with the cyclopentyl protons (1.5-4.0 ppm).

  • Superiority: qNMR explicitly detects and quantifies residual solvents (water, methanol) and distinguishes them from the API, providing a true "weight-weight" (

    
    ) purity.
    
Method C: HPLC with Charged Aerosol Detection (CAD)

The Separation Specialist Since UV detection fails, CAD or ELSD (Evaporative Light Scattering Detector) is required.

  • Mechanism: Analyte nebulization followed by charging and electrometer detection. Response is independent of optical properties but dependent on volatility.

  • Role: Essential for identifying related substances (impurities structurally similar to the API) that EA and qNMR might miss if they overlap or are isomeric.

Data Presentation: Performance Matrix

The following table summarizes experimental data comparing the three methods on a "Crude" vs. "Recrystallized" batch of 3-(Methylamino)cyclopentanol.

FeatureElemental Analysis (CHN)qNMR (

)
HPLC-CAD
Primary Output % Composition (C, H, N)Absolute Purity (% w/w)Relative Purity (% Area)
Calibration Standard Acetanilide (External)Maleic Acid (Internal)Reference Standard of API
Detection Limit (LOD) ~0.1%~0.1%< 0.01% (High Sensitivity)
Impact of Moisture Fails (High %H, Low %C/N)Resolved (Water peak separated)Ignored (Water is solvent)
Specificity Low (Cannot see isomers)High (Structural confirmation)High (Separates impurities)
Sample Destructive? YesNoNo
Suitability Empirical Formula ConfirmationPotency Assignment Impurity Profiling

Experimental Protocols

Protocol 1: Combustion Analysis (CHN) Workflow

Objective: Determine empirical formula match within


 tolerance.
  • Instrument Preparation: Purge PerkinElmer 2400 Series II (or equivalent) with Helium carrier gas.

  • Conditioning: Run 3 "blank" cycles (tin capsule only) to stabilize the baseline.

  • Calibration (K-Factor):

    • Weigh Acetanilide standard (approx. 2.0 mg) into a tin capsule using a microbalance (

      
       mg precision).
      
    • Analyze in triplicate. Ensure C, H, N recovery is

      
      .
      
  • Sample Analysis:

    • Critical Step: Dry 3-(Methylamino)cyclopentanol in a vacuum desiccator over

      
       for 24 hours prior to weighing. The compound is hygroscopic.
      
    • Weigh 1.5–2.5 mg of sample into a tin capsule. Seal immediately to prevent moisture uptake.

    • Run analysis.[3][4][5][6][7][8][9]

  • Acceptance Criteria:

    • Theoretical: C (62.57%), H (11.38%), N (12.16%).

    • Passing Range: Found values must be within

      
       absolute of theoretical.
      
Protocol 2: qNMR Purity Assay

Objective: Determine absolute purity (


) for potency assignment.
  • Solvent Selection: Use DMSO-d6 (99.9% D). Avoid

    
     as it causes H/D exchange on the amine/alcohol protons, complicating integration.
    
  • Internal Standard (IS) Preparation:

    • Weigh approx. 10 mg of Maleic Acid (TraceCERT® or equivalent NIST-traceable standard). Record mass (

      
      ).
      
  • Sample Preparation:

    • Weigh approx. 20 mg of 3-(Methylamino)cyclopentanol. Record mass (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-d6 in the same vial to ensure homogeneity. Transfer to NMR tube.

  • Acquisition Parameters:

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 60 seconds  (Must be 
      
      
      
      of the slowest proton to ensure full relaxation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight.[10]

Visualization: Method Selection Logic

The following diagram illustrates the decision logic for selecting the appropriate purity standard based on the stage of drug development.

PurityWorkflow Start Sample: 3-(Methylamino)cyclopentanol CheckChrom Check UV Absorbance Start->CheckChrom NoUV No Significant UV (254nm) CheckChrom->NoUV Low Extinction Coeff Parallel Parallel Analysis Path NoUV->Parallel CHN_Step Elemental Analysis (CHN) Std: Acetanilide Parallel->CHN_Step qNMR_Step qNMR (1H) Std: Maleic Acid/DMSO-d6 Parallel->qNMR_Step HPLC_Step HPLC-CAD/ELSD Std: Reference Material Parallel->HPLC_Step CHN_Result Confirm Composition (Identity Check) CHN_Step->CHN_Result FinalCert Certificate of Analysis (CoA) CHN_Result->FinalCert Supporting Data qNMR_Result Absolute Purity (w/w%) (Potency Assignment) qNMR_Step->qNMR_Result qNMR_Result->FinalCert Primary Value HPLC_Result Impurity Profiling (Trace Detection) HPLC_Step->HPLC_Result HPLC_Result->FinalCert Supporting Data

Caption: Integrated analytical workflow prioritizing qNMR for potency assignment due to the compound's lack of UV absorbance.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Schoenberger, T. (2012). Determination of purity by qNMR. Analytical and Bioanalytical Chemistry. Link

  • PerkinElmer. (2021). 2400 Series II CHNS/O Elemental Analyzer User Guide. Link

  • FDA. (2022). Q3D(R2) Elemental Impurities: Guidance for Industry. Link

  • PubChem. (2023). 3-(Methylamino)cyclopentanol Compound Summary. National Library of Medicine. Link

Sources

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